Mal-N(Me)-C6-N(Me)-PNU-159682
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H56N4O17 |
|---|---|
Poids moléculaire |
949.0 g/mol |
Nom IUPAC |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[6-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-methylamino]hexyl]-N-methylcarbamate |
InChI |
InChI=1S/C47H56N4O17/c1-24-43-27(50-17-18-64-45(63-5)44(50)68-43)19-34(66-24)67-29-21-47(61,20-26-36(29)42(59)38-37(40(26)57)39(56)25-11-10-12-28(62-4)35(25)41(38)58)30(52)23-65-46(60)49(3)16-9-7-6-8-15-48(2)33(55)22-51-31(53)13-14-32(51)54/h10-14,24,27,29,34,43-45,57,59,61H,6-9,15-23H2,1-5H3/t24-,27-,29-,34-,43+,44+,45-,47-/m0/s1 |
Clé InChI |
DIKMHCCERKPKSJ-JDVHNQELSA-N |
Origine du produit |
United States |
Foundational & Exploratory
PNU-159682: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a synthetically accessible, highly potent second-generation anthracycline and a major metabolite of the anticancer agent nemorubicin (B1684466).[1][2] Its exceptional cytotoxicity, which is several orders of magnitude greater than that of conventional chemotherapeutics like doxorubicin, has positioned it as a critical payload candidate for the development of next-generation antibody-drug conjugates (ADCs).[3][4][5] This document provides a detailed examination of the molecular mechanism of action of PNU-159682, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows involved in its characterization.
Core Mechanism of Action
PNU-159682 exerts its potent anticancer effects through a multi-pronged mechanism that ultimately culminates in irreversible apoptotic cell death.[][7] The primary mode of action involves direct interference with DNA replication and integrity, distinguishing it from classic anthracyclines like doxorubicin.
1.1. DNA Intercalation and Topoisomerase II Inhibition
As an anthracycline derivative, PNU-159682 intercalates into DNA, inserting itself between base pairs.[][8] This physical distortion of the DNA helix interferes with fundamental cellular processes like replication and transcription. Concurrently, PNU-159682 acts as a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication.[3][9][10] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in persistent DNA double-strand breaks.[] Some studies note that while its direct enzymatic inhibition (unknotting activity) can be weak at high concentrations, its dominant effect in cells is the induction of DNA damage.[3][][10]
1.2. Induction of DNA Damage and S-Phase Arrest
The formation of PNU-159682-DNA adducts and the inhibition of topoisomerase II trigger a robust DNA damage response.[11][12][13] This leads to the phosphorylation of key checkpoint kinases, such as Chk1.[14] Activation of the DNA damage checkpoint results in a profound and irreversible cell cycle arrest, characteristically in the S-phase.[7][11][15] This S-phase arrest is a distinguishing feature of PNU-159682 compared to doxorubicin, which typically induces a G2/M phase block.[7][12]
1.3. Apoptosis and Potential for Immunogenic Cell Death
The extensive and irreparable DNA damage ultimately forces the cell to commit to programmed cell death, or apoptosis.[7] This is evidenced by the activation of key apoptotic markers such as caspase-3.[7] Furthermore, emerging evidence suggests that PNU-159682 may induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs).[8][12][13]
Quantitative Cytotoxicity Data
PNU-159682 exhibits extraordinary potency across a wide range of human tumor cell lines, significantly surpassing its parent compound, nemorubicin (MMDX), and the standard-of-care anthracycline, doxorubicin.
Table 1: Comparative in vitro Cytotoxicity (IC70) of PNU-159682
| Cell Line | Histotype | PNU-159682 (nM) | Nemorubicin (MMDX) (nM) | Doxorubicin (nM) | PNU vs. Doxorubicin Fold-Potency |
| HT-29 | Colon Carcinoma | 0.577 | 578 | 1717 | ~2975x |
| A2780 | Ovarian Carcinoma | 0.390 | 443 | 181 | ~464x |
| DU-145 | Prostate Carcinoma | 0.128 | 101 | 358 | ~2797x |
| EM-2 | Leukemia | 0.081 | 68 | 211 | ~2605x |
| Jurkat | Leukemia | 0.086 | Not Reported | Not Reported | Not Reported |
| CEM | Leukemia | 0.075 | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources. IC70 values represent the concentration required to inhibit cell proliferation by 70%.[3][16][17][18]
Table 2: Cytotoxicity (IC50) in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | PNU-159682 (nM) |
| BJAB.Luc | 0.10 |
| Granta-519 | 0.020 |
| SuDHL4.Luc | 0.055 |
| WSU-DLCL2 | 0.10 |
Data represents the concentration required to inhibit cell viability by 50%.[3]
Key Experimental Protocols
The characterization of PNU-159682's mechanism of action relies on a suite of standard and specialized in vitro assays.
3.1. Sulforhodamine B (SRB) Cytotoxicity Assay
This assay provides a quantitative measure of cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-20,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Expose cells to a serial dilution of PNU-159682 for a specified duration (e.g., 1 hour), followed by washing and incubation in drug-free media for 72 hours.[3]
-
Cell Fixation: Gently discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to untreated controls to determine IC50/IC70 values.
3.2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).
-
Cell Treatment: Culture cells (e.g., A2780, DU145) and treat with various concentrations of PNU-159682 (e.g., 0.5 nM to 125 nM) for 24 hours.[7]
-
Harvesting: Harvest both adherent and floating cells, wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each cycle phase.
3.3. Apoptosis Detection by Western Blot
This technique confirms the induction of apoptosis by detecting key protein markers.
-
Protein Extraction: Treat cells with PNU-159682 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, phosphorylated histone H2AX) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the signal for cleaved caspase-3 and phosphorylated H2AX indicates the activation of the apoptotic pathway.
Conclusion
PNU-159682 is a remarkably potent cytotoxic agent whose mechanism of action is centered on the induction of extensive DNA damage. Its ability to intercalate DNA, inhibit topoisomerase II, and induce an irreversible S-phase cell cycle arrest distinguishes it from other anthracyclines. These mechanistic attributes, combined with its sub-nanomolar potency and ability to overcome certain drug resistance mechanisms, make PNU-159682 a highly valuable payload for the development of targeted antibody-drug conjugates in oncology. Further research into its potential to induce immunogenic cell death may reveal additional therapeutic advantages.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PNU-159682 | ADC Cytotoxin | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mal-N(Me)-C6-N(Me)-PNU-159682: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mal-N(Me)-C6-N(Me)-PNU-159682, a promising antibody-drug conjugate (ADC) linker-payload system. PNU-159682 is an exceptionally potent derivative of the anthracycline antibiotic doxorubicin (B1662922), exhibiting cytotoxic activity several hundred to thousands of times greater than its parent compound.[] This heightened potency makes it an attractive candidate for targeted cancer therapies when conjugated to monoclonal antibodies via a specialized linker. This document details the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it outlines relevant experimental protocols and explores the intricate signaling pathways involved in its cytotoxic effects.
Introduction
Antibody-drug conjugates represent a significant advancement in the targeted treatment of cancer. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This compound is an ADC component comprising the highly potent cytotoxin PNU-159682 and a cleavable linker, "Mal-N(Me)-C6-N(Me)".[2][3] The linker is designed to be stable in systemic circulation and to release the PNU-159682 payload specifically within the tumor microenvironment, primarily through enzymatic cleavage by cathepsin B, an enzyme often overexpressed in cancer cells.[2]
Structure and Physicochemical Properties
The chemical structure of this compound reveals a complex architecture designed for specific delivery and potent action. The molecule consists of three key components: the maleimide (B117702) group for antibody conjugation, the C6 spacer with N-methyl groups, and the PNU-159682 payload.
Chemical Structure of this compound:
(Structure obtained from MedChemExpress)
Table 1: Physicochemical Properties of this compound and its Payload PNU-159682
| Property | This compound | PNU-159682 (Payload) |
| Molecular Formula | C47H56N4O16 | C32H35NO13 |
| Molecular Weight | 948.96 g/mol | 641.62 g/mol |
| Appearance | Solid | White solid powder |
| Solubility | Soluble in DMSO | Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol |
Data sourced from MedChemExpress and BOC Sciences.[]
Mechanism of Action
The therapeutic effect of an ADC based on this compound is a multi-step process that relies on both the targeted delivery by the antibody and the potent cytotoxicity of the released payload.
3.1. ADC Targeting and Internalization
An ADC utilizing this compound is designed to bind to a specific antigen present on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
3.2. Linker Cleavage and Payload Release
Within the lysosome, the "Mal-N(Me)-C6-N(Me)" linker is designed to be cleaved by the enzyme cathepsin B.[2] This enzymatic cleavage releases the highly potent PNU-159682 payload into the cytoplasm of the cancer cell.
Caption: Cathepsin B-mediated cleavage of the linker in the lysosome.
3.3. PNU-159682 Mechanism of Cytotoxicity
Once released, PNU-159682 exerts its potent cytotoxic effects through a dual mechanism of action characteristic of anthracyclines:
-
DNA Intercalation: PNU-159682 intercalates between the base pairs of the DNA double helix. This physical insertion into the DNA structure disrupts its normal function and interferes with essential cellular processes such as DNA replication and transcription.[] Studies have shown that PNU-159682 forms strong but reversible binding to G:C base pairs.[4]
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of topoisomerase II, a nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation.[] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
The accumulation of DNA double-strand breaks triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Caption: Mechanism of PNU-159682 induced cytotoxicity.
Experimental Protocols
4.1. Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis would generally involve two key stages: the synthesis of the "Mal-N(Me)-C6-N(Me)" linker and its subsequent conjugation to PNU-159682.
-
Linker Synthesis: The "Mal-N(Me)-C6-N(Me)" linker would likely be synthesized through a multi-step organic synthesis route. This would involve creating the C6 alkyl chain with N-methylated amine functionalities and terminating with a maleimide group.
-
Conjugation to PNU-159682: The synthesized linker would then be conjugated to PNU-159682. This conjugation would likely occur at a reactive site on the PNU-159682 molecule, possibly at the C-14 hydroxyl group, a common site for modification in doxorubicin analogues.[5]
4.2. Conjugation to Monoclonal Antibodies
The maleimide group on the this compound conjugate is designed to react with free thiol (sulfhydryl) groups on a monoclonal antibody. These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
Caption: General workflow for ADC conjugation.
4.3. In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The cytotoxic potential of PNU-159682 and its ADC conjugates can be assessed using a sulforhodamine B (SRB) assay.
-
Cell Plating: Plate human tumor cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., PNU-159682) for a specified duration (e.g., 1 hour).
-
Incubation: After the treatment period, wash the cells and culture them in a compound-free medium for a further 72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC70 or IC50 values (the concentration of the compound that inhibits cell growth by 70% or 50%, respectively) from the dose-response curves.
Pharmacological Data
PNU-159682 has demonstrated exceptional potency against a wide range of human tumor cell lines.
Table 2: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nM) |
| HT-29 | Colon Adenocarcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Myeloid Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
Data from Quintieri et al. (2005) as presented by MedChemExpress.[6]
PNU-159682 is reported to be 2,360- to 790-fold more potent than nemorubicin (B1684466) (MMDX) and 6,420- to 2,100-fold more potent than doxorubicin in these cell lines.[7]
Signaling Pathways
Inhibition of topoisomerase II by PNU-159682 and the resulting DNA double-strand breaks activate complex cellular signaling pathways that ultimately determine the cell's fate.
Caption: Downstream signaling of Topoisomerase II inhibition.
The presence of double-strand breaks is recognized by sensor proteins, leading to the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive, p53 can trigger apoptosis. Concurrently, the significant DNA damage can also activate caspase cascades (initiator caspases -8 and -9, and executioner caspases -3 and -7), leading directly to apoptosis.[8]
Conclusion
This compound represents a highly potent and promising component for the development of next-generation antibody-drug conjugates. Its rationally designed cleavable linker ensures targeted payload delivery, while the exceptional potency of PNU-159682 offers the potential for significant therapeutic efficacy in various cancer types. A thorough understanding of its structure, properties, and complex mechanism of action is crucial for its successful application in preclinical and clinical research. Further investigations into its in vivo efficacy, pharmacokinetic profile, and safety are warranted to fully elucidate its therapeutic potential.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682: A Potent Metabolite of Nemorubicin Redefining Anthracycline Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682, a major metabolite of the investigational anthracycline nemorubicin (B1684466) (MMDX), has emerged as a molecule of significant interest in oncology research due to its exceptionally high cytotoxicity against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of PNU-159682, focusing on its metabolic generation from nemorubicin, its potent in vitro and in vivo antitumor activity, and the underlying molecular mechanisms of action. Detailed experimental protocols for the characterization and evaluation of PNU-159682 are provided, along with structured data presentations and visual diagrams of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Nemorubicin is a doxorubicin (B1662922) derivative that has shown promise in clinical trials, particularly for hepatocellular carcinoma. A pivotal aspect of its pharmacology is its bioactivation in the liver to form PNU-159682. This metabolite is thousands of times more cytotoxic than its parent compound and doxorubicin, positioning it as a powerful payload for antibody-drug conjugates (ADCs) and a subject of intensive study for novel cancer therapeutic strategies.[1][2] This guide will delve into the technical details of PNU-159682, from its formation to its potent anti-cancer effects.
Metabolic Conversion of Nemorubicin to PNU-159682
The biotransformation of nemorubicin to PNU-159682 is a critical step in its mechanism of action. This conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.
The Role of CYP3A4
Studies using human liver microsomes (HLMs) have definitively identified CYP3A4 as the major enzyme responsible for the conversion of nemorubicin to PNU-159682.[3] The reaction is NADPH-dependent. The involvement of CYP3A4 has been confirmed through experiments using selective chemical inhibitors such as ketoconazole (B1673606) and troleandomycin, as well as inhibitory monoclonal antibodies against CYP3A4/5, all of which significantly reduce the formation of PNU-159682.[3]
Quantitative Data on Antitumor Activity
The antitumor potency of PNU-159682 has been quantified in numerous studies, consistently demonstrating its superiority over nemorubicin and doxorubicin.
In Vitro Cytotoxicity
PNU-159682 exhibits subnanomolar inhibitory concentrations (IC70) against a panel of human tumor cell lines. The data clearly indicates its significantly higher potency.
| Cell Line | Histotype | Doxorubicin IC70 (nmol/L) | Nemorubicin (MMDX) IC70 (nmol/L) | PNU-159682 IC70 (nmol/L) | PNU-159682 vs. MMDX (Fold) | PNU-159682 vs. Doxorubicin (Fold) |
| HT-29 | Colon Carcinoma | 1717 | 578 | 0.58 | 997 | 2960 |
| A2780 | Ovarian Carcinoma | 468 | 468 | 0.20 | 2340 | 2340 |
| DU145 | Prostate Carcinoma | 181 | 193 | 0.13 | 1485 | 1392 |
| EM-2 | Leukemia | >500 | 68 | 0.08 | 850 | >6250 |
| Jurkat | Leukemia | 181 | 68 | 0.09 | 756 | 2011 |
| CEM | Leukemia | 191 | 131 | 0.08 | 1638 | 2388 |
Data summarized from Quintieri et al., Clinical Cancer Research, 2005.
In Vivo Efficacy
PNU-159682 has demonstrated significant antitumor activity in murine models.
| Animal Model | Treatment Schedule | Outcome |
| Disseminated Murine L1210 Leukemia | 15 µg/kg i.v. (single dose) | 29% increase in life span (p < 0.0001 vs. control) |
| MX-1 Human Mammary Carcinoma Xenografts | 4 µg/kg i.v. (q7dx3) | Tumor regression in all treated animals |
Mechanism of Action
PNU-159682 exerts its potent cytotoxic effects primarily through interactions with DNA, leading to cell cycle arrest and apoptosis.
DNA Damage and Cell Cycle Arrest
PNU-159682 is a highly potent DNA topoisomerase II inhibitor.[4] It intercalates into DNA and can form covalent adducts, leading to double-strand breaks.[1][2] This DNA damage triggers a cellular response, leading to cell cycle arrest, primarily in the S-phase.[2][5] This is in contrast to doxorubicin, which typically causes a G2/M phase block.[5]
Signaling Pathway
The DNA damage induced by PNU-159682 activates the ATR-Chk1 signaling pathway.[2] ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited to sites of DNA damage and, in turn, phosphorylates and activates Chk1 (Checkpoint kinase 1).[6] Activated Chk1 then orchestrates the S-phase checkpoint, halting DNA replication to allow for DNA repair or, if the damage is too severe, inducing apoptosis.[2][7]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of PNU-159682.
In Vitro Conversion of Nemorubicin to PNU-159682
This protocol describes the incubation of nemorubicin with human liver microsomes to study its metabolism.
Materials:
-
Nemorubicin (MMDX)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Trifluoroacetic acid
Procedure:
-
Prepare a reaction mixture containing HLMs (0.25 mg/mL protein) in potassium phosphate buffer.
-
Add nemorubicin to the desired final concentration (e.g., 20 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Analyze the supernatant for PNU-159682 formation using HPLC.
HPLC Analysis of PNU-159682
This protocol outlines a method for the separation and quantification of PNU-159682.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample supernatant.
-
Run a linear gradient to elute the compounds (e.g., 5% to 95% B over 20 minutes).
-
Monitor the eluent at a specific wavelength (e.g., 254 nm for UV detection).
-
Quantify PNU-159682 by comparing its peak area to a standard curve of synthetic PNU-159682.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol details a method to determine the cytotoxicity of PNU-159682 against adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682, nemorubicin, and doxorubicin stock solutions
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of PNU-159682, nemorubicin, and doxorubicin for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.[8]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[2]
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the optical density (OD) at 510 nm using a microplate reader.[9]
-
Calculate the percentage of cell survival relative to untreated controls and determine the IC70 values.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes the evaluation of PNU-159682's antitumor activity in a subcutaneous human tumor xenograft model in nude mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human tumor cells (e.g., MX-1)
-
Matrigel (optional)
-
PNU-159682 solution for injection
-
Calipers
Procedure:
-
Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells in 0.2 mL PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PNU-159682 intravenously at the specified dose and schedule (e.g., 4 µg/kg, once a week for three weeks). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
PNU-159682 stands out as a remarkably potent metabolite of nemorubicin, exhibiting exceptional antitumor activity both in vitro and in vivo. Its mechanism of action, centered on DNA damage and the induction of S-phase arrest via the ATR-Chk1 pathway, distinguishes it from its parent compound and other anthracyclines. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of PNU-159682, particularly in the context of targeted therapies such as antibody-drug conjugates. Further investigation into its unique properties will undoubtedly pave the way for innovative and more effective cancer treatments.
References
- 1. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
An In-depth Technical Guide to Mal-N(Me)-C6-N(Me) Linker Chemistry for Advanced Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's success. Its design must strike a delicate balance: maintaining robust stability in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient and specific cleavage to liberate the payload once inside the target cancer cell.
This guide provides a detailed examination of the Mal-N(Me)-C6-N(Me) linker , a sophisticated, cleavable linker designed to enhance the therapeutic window of ADCs. We will explore its core chemistry, the rationale behind its design, quantitative performance metrics of analogous systems, and detailed experimental protocols for its synthesis, conjugation, and validation.
Core Chemistry and Design Rationale
The Mal-N(Me)-C6-N(Me) linker is a protease-cleavable system designed for stability and targeted release. Its name delineates its key structural components, each serving a distinct purpose.
-
Mal (Maleimide): This functional group serves as the antibody conjugation handle. Maleimides react with high specificity and efficiency with free sulfhydryl (thiol) groups, such as those on cysteine residues of an antibody, to form a stable covalent thioether bond. This reaction is central to many bioconjugation protocols.[1]
-
N(Me) (N-Methyl): The incorporation of N-methyl groups on the linker's backbone is a strategic modification. This N-methylation can sterically hinder non-specific enzymatic degradation by serum proteases, thereby enhancing the linker's stability in plasma. This modification is crucial for preventing premature payload release, particularly in preclinical mouse models where carboxylesterases can cleave standard linkers like valine-citrulline (vc).
-
C6 (Hexyl Chain): A six-carbon aliphatic chain acts as a spacer. This component provides spatial separation between the bulky antibody and the payload, which can be important for efficient conjugation and for allowing the payload to interact with its intracellular target after cleavage.
-
N(Me)-C6-N(Me) as a Cleavable Motif: The core of the linker's functionality lies in its N,N'-dimethyl-1,6-hexanediamine structure, which acts as a dipeptide mimic. This motif is designed to be recognized and cleaved by specific lysosomal proteases, most notably Cathepsin B , which is often upregulated in the tumor microenvironment and within cancer cell lysosomes.
The overall design rationale is to create a linker that remains inert in the bloodstream but is rapidly processed upon internalization into a target cell, releasing the payload in the lysosome.
Figure 1. Logical relationship between the structural components of the linker and their functions.
The linker is typically synthesized as part of a larger drug-linker cassette, which includes a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC). After Cathepsin B cleaves the amide bond of the dipeptide mimic, the PABC group spontaneously decomposes, ensuring the release of the payload in its native, unmodified, and fully active form.
Quantitative Data and Performance
While specific kinetic and stability data for the proprietary Mal-N(Me)-C6-N(Me) linker are not publicly available, we can infer its performance characteristics from closely related and well-studied analogous systems. The following tables summarize representative quantitative data for relevant linker technologies.
Table 1: Comparative Plasma Stability of Cleavable Linkers
The stability of a linker in plasma is critical to prevent premature drug release. N-methylation and other modifications are designed to improve upon the stability of standard dipeptide linkers, which can be susceptible to cleavage by enzymes like carboxylesterase 1c (Ces1c) in mouse plasma.[1]
| Linker Type | Species | Stability Metric (% Intact ADC or % Release) | Time (hours) | Reference System |
| Val-Cit-PABC | Mouse | ~50% Payload Hydrolysis | 24 | ADC-A in vitro[2] |
| Val-Cit-PABC | Human | >85% Intact | 144 | vc-MMAE ADC[3] |
| Val-Ala-PABC | Mouse | High Stability (Low Release) | 24 | Acetazolamide-MMAE SMDC[4] |
| Val-Lys-PABC | Mouse | ~50% Release | 6 | Acetazolamide-MMAE SMDC[4] |
| OHPAS Linker | Mouse | Stable (No significant degradation) | 72 | ITC6103RO ADC[1] |
| Silyl Ether Linker | Human | t½ > 7 days | >168 | MMAE Conjugate[5] |
Data is representative of analogous systems and serves to provide a quantitative context. OHPAS = Ortho Hydroxy-Protected Aryl Sulfate.
Table 2: Representative Cathepsin B Cleavage Kinetics
Efficient cleavage by Cathepsin B within the lysosome is essential for payload release. The catalytic efficiency (kcat/Km) is a measure of how effectively an enzyme processes a substrate.
| Substrate (Linker Mimic) | kcat/Km (M-1s-1) | pH | Notes |
| Z-Phe-Arg-AMC | 200,000 | 6.0 | Common, but not entirely specific substrate.[6] |
| Z-Arg-Arg-AMC | 12,000 | 6.0 | More specific substrate for Cathepsin B.[6] |
| Z-Nle-Lys-Arg-AMC | 250,000 | 7.2 | Highly efficient and specific substrate.[7] |
| Val-Cit-PABC-Payload | - | 5.0 | Considered the benchmark for efficient cleavage.[8] |
Data from fluorogenic model substrates (e.g., AMC-tagged) used to assess enzyme kinetics. Z = Carboxybenzyl; Nle = Norleucine.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this linker technology. The following sections provide representative protocols for synthesis, conjugation, and validation.
Representative Synthesis of a Mal-N(Me)-C6-N(Me)-PABC-Payload Cassette
This protocol outlines a plausible synthetic route. Researchers should adapt this general scheme based on the specific payload and available starting materials.
Figure 2. High-level workflow for the synthesis of the drug-linker cassette.
Step 1: Synthesis of the N,N'-dimethyl-1,6-hexanediamine Core
-
Protect one amine of 1,6-hexanediamine with a suitable protecting group (e.g., Boc anhydride).
-
Perform reductive amination on the free amine using formaldehyde (B43269) and a reducing agent (e.g., sodium triacetoxyborohydride) to install the first N-methyl group.
-
Protect the newly formed secondary amine.
-
Deprotect the first primary amine and repeat the reductive amination to install the second N-methyl group.
-
Remove all protecting groups to yield the N,N'-dimethyl-1,6-hexanediamine core.
Step 2: Coupling to PABC-Payload
-
Synthesize the PABC-Payload intermediate, typically by reacting p-aminobenzyl alcohol with a payload containing a carbamate-reactive site, followed by activation of the PABC hydroxyl group (e.g., as a p-nitrophenyl carbonate).
-
React one of the secondary amines of the N,N'-dimethyl-1,6-hexanediamine core with the activated PABC-Payload to form a stable carbamate linkage.
Step 3: Introduction of the Maleimide Group
-
React the remaining free secondary amine of the linker with an activated maleimide derivative, such as N-succinimidyl-6-maleimidohexanoate (MC-OSu), under basic conditions (e.g., in DMF with DIPEA). This forms an amide bond, completing the drug-linker cassette.
Step 4: Purification and Characterization
-
Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the drug-linker cassette by liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for ADC Conjugation
This protocol describes the conjugation of the maleimide-containing drug-linker to a cysteine-engineered antibody (e.g., a THIOMAB™) or a partially reduced antibody.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS).
-
Drug-linker cassette (10 mM stock in DMSO).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (10 mM stock in water).
-
Quenching reagent: N-acetylcysteine (100 mM in water).
-
Conjugation Buffer: 50 mM Tris, 50 mM NaCl, 2 mM EDTA, pH 7.5.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).
Procedure:
-
Antibody Reduction (if necessary):
-
To the antibody solution, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the antibody into degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the drug-linker cassette solution to the reduced antibody. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reagents using SEC or TFF, exchanging into a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Calculate the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.
-
Assess aggregation levels using SEC.
-
Protocol for In Vitro Plasma Stability Assay
This assay measures the stability of the ADC and the change in DAR over time in plasma.
Materials:
-
Purified ADC (1 mg/mL).
-
Human and mouse plasma (citrate-anticoagulated).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
LC-MS system with a suitable column for intact protein analysis (e.g., reversed-phase C4).
Procedure:
-
Sample Preparation:
-
Spike the ADC into plasma to a final concentration of 100-200 µg/mL. Prepare a control sample in PBS.
-
-
Incubation:
-
Incubate all samples at 37°C in a controlled incubator.
-
-
Time Points:
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.
-
-
Sample Cleanup (Optional but Recommended):
-
To analyze the ADC by LC-MS, it may be necessary to first capture it from the plasma matrix using affinity beads coated with an anti-human IgG antibody. Elute the captured ADC under denaturing conditions.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Use a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) to elute the ADC and its fragments.
-
Acquire mass spectra in intact protein mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Identify and quantify the peaks corresponding to the ADC with different DAR values (e.g., DAR8, DAR6, DAR4, DAR2, DAR0).
-
Calculate the average DAR at each time point. Plot the average DAR versus time to determine the stability profile and calculate the half-life (t½) of the conjugate.[2][9]
-
Protocol for In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B.
Materials:
-
Purified ADC (1 mg/mL).
-
Recombinant Human Cathepsin B.
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.
-
Activation Solution: 50 mM Dithiothreitol (DTT) in water.
-
Quenching Solution: Acetonitrile with 1% formic acid and an internal standard.
-
HPLC or LC-MS system with a C18 column for small molecule analysis.
Procedure:
-
Enzyme Activation:
-
Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
-
Initiate Reaction:
-
Start the cleavage reaction by adding the activated Cathepsin B solution. Final concentrations are typically in the range of 10-20 nM for the enzyme and 1-5 µM for the ADC.
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately mix the aliquot with 3-4 volumes of cold Quenching Solution to stop the reaction and precipitate the antibody.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant, which contains the released payload, to an HPLC vial.
-
-
HPLC/LC-MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Quantify the released payload peak by comparing its area to a standard curve of the pure payload.
-
-
Data Analysis:
-
Plot the concentration of released payload versus time to determine the initial rate of cleavage.
-
Mechanism of Action and Signaling Pathway
The efficacy of an ADC built with the Mal-N(Me)-C6-N(Me) linker is ultimately dependent on the mechanism of its payload. A common payload conjugated with advanced linkers is PNU-159682 , a highly potent metabolite of the anthracycline nemorubicin.
Mechanism of Action of PNU-159682: PNU-159682 is a DNA topoisomerase II inhibitor.[1][2][3][10] Its mode of action involves several steps after being released from the ADC in the lysosome:
-
Cellular Trafficking: The released, relatively lipophilic payload can diffuse out of the lysosome and into the nucleus.
-
DNA Intercalation: The planar anthracycline structure of PNU-159682 intercalates between DNA base pairs.[2][7]
-
Topoisomerase II Inhibition: It stabilizes the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. This prevents the enzyme from re-ligating the double-strand breaks it creates to resolve DNA supercoiling during replication and transcription.
-
DNA Damage and Cell Cycle Arrest: The accumulation of these stalled cleavage complexes leads to permanent, irreparable DNA double-strand breaks. This triggers the DNA damage response pathway, leading to cell cycle arrest, primarily in the S-phase.[11][12][13]
-
Apoptosis: The extensive DNA damage ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
Figure 3. Signaling pathway of an ADC with a Cathepsin B-cleavable linker and a Topo II inhibitor payload.
Conclusion
The Mal-N(Me)-C6-N(Me) linker exemplifies the rational design principles of modern ADC development. By incorporating features like N-methylation to enhance plasma stability and a highly specific protease cleavage site, it aims to widen the therapeutic index, allowing for the safe and effective delivery of highly potent payloads like PNU-159682. The detailed protocols and comparative data provided in this guide offer a framework for researchers to synthesize, conjugate, and evaluate ADCs using this advanced linker chemistry, paving the way for the development of next-generation targeted therapies.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on DNA Adduct Formation by the Potent Anticancer Payload PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, is a promising cytotoxic payload for antibody-drug conjugates (ADCs). Its mechanism of action is centered on the formation of covalent adducts with DNA, leading to significant DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the DNA adduct formation by PNU-159682, detailing its mechanism, the cellular response it elicits, and the experimental protocols used for its study. Quantitative data on its potent cytotoxicity are presented, alongside visualizations of the key signaling pathways and experimental workflows.
Mechanism of DNA Adduct Formation
PNU-159682 exerts its cytotoxic effects through a multi-faceted interaction with DNA. The core mechanism involves:
-
DNA Intercalation: As an anthracycline derivative, PNU-159682 intercalates into the DNA double helix. This non-covalent insertion between base pairs is the initial step in its interaction with DNA.
-
Topoisomerase II Inhibition: PNU-159682 also functions as a potent inhibitor of topoisomerase II.[1] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks.
-
Covalent Adduct Formation: A key feature of PNU-159682 is its ability to form stable, covalent adducts with DNA.[2][3][4][5] This alkylating mechanism is crucial to its high potency. Studies have shown that PNU-159682 reacts preferentially with guanine (B1146940) bases in GC-rich regions of double-stranded DNA.[2] It does not react with single-stranded DNA.[2][4][6]
-
Virtual Cross-Linking: The covalent adducts formed by PNU-159682 can effectively bridge the complementary strands of DNA, creating "virtual cross-links".[2][4] This is reminiscent of the action of classical anthracyclines in the presence of formaldehyde.[2] Two types of adducts have been identified: one containing a single alkylated PNU-159682 molecule and another with two alkylated molecules per DNA duplex.[2][4]
The following diagram illustrates the proposed mechanism of PNU-159682-induced DNA damage.
Quantitative Data on Cytotoxicity
While direct quantitative data on the rate and extent of DNA adduct formation in various cell lines is not extensively published, the potent cytotoxicity of PNU-159682 is well-documented and serves as a surrogate measure of its DNA-damaging efficacy. The following tables summarize the in vitro potency of PNU-159682 across a range of human cancer cell lines.
Table 1: IC70 Values of PNU-159682 in Human Tumor Cell Lines [7]
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) |
| HT-29 | Colon Carcinoma | 0.23 |
| A2780 | Ovarian Carcinoma | 0.07 |
| DU145 | Prostate Carcinoma | 0.58 |
| EM-2 | Leukemia | 0.11 |
| Jurkat | Leukemia | 0.15 |
| CEM | Leukemia | 0.09 |
Table 2: Comparative Potency of PNU-159682 [7]
| Compound | Fold-Potency vs. MMDX (Nemorubicin) | Fold-Potency vs. Doxorubicin |
| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 |
Cellular Response to PNU-159682-Induced DNA Damage
The formation of DNA adducts by PNU-159682 triggers a robust cellular DNA damage response (DDR), culminating in cell cycle arrest and apoptosis.
S-Phase Cell Cycle Arrest
A hallmark of PNU-159682's activity is the induction of a strong S-phase cell cycle arrest.[3][5] This is a distinct mechanism compared to its parent compound, doxorubicin, which typically causes a G2/M phase block.[8] The S-phase arrest is a protective mechanism to prevent the replication of damaged DNA.
Key Signaling Pathways
The cellular response to PNU-159682-induced DNA damage is orchestrated by specific signaling pathways:
-
ATR-Chk1 Pathway: The S-phase checkpoint is primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade. Upon detection of DNA damage and replication stress caused by PNU-159682 adducts, ATR is activated. ATR then phosphorylates and activates Chk1.[3][5] Activated Chk1 is a critical effector that leads to the inhibition of cell cycle progression, allowing time for DNA repair.
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER): There is evidence suggesting a partial dependency on the TC-NER pathway for the cellular response to PNU-159682.[8] TC-NER is a specialized DNA repair pathway that removes bulky lesions from the transcribed strand of active genes. The involvement of TC-NER suggests that PNU-159682 adducts are recognized as significant blocks to transcription.
The following diagram outlines the signaling cascade initiated by PNU-159682-induced DNA adducts.
Experimental Protocols
The study of PNU-159682-DNA adducts involves several key experimental techniques. The following provides an overview of the methodologies.
Detection and Characterization of DNA Adducts
4.1.1. HPLC-UV and Micro-HPLC/Mass Spectrometry (MS)
This is a powerful method for the separation, detection, and characterization of PNU-159682-DNA adducts.[2]
-
Principle: DNA is first incubated with PNU-159682. The DNA is then enzymatically digested into individual nucleosides or short oligonucleotides. The resulting mixture is separated by High-Performance Liquid Chromatography (HPLC). The eluting fractions are monitored by a UV detector and then introduced into a mass spectrometer for precise mass determination and structural elucidation of the adducts.
-
Generalized Protocol:
-
Incubation: Incubate purified DNA or synthetic oligonucleotides with varying concentrations of PNU-159682 for a specified time.
-
DNA Digestion: Digest the DNA using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase to yield individual nucleosides.
-
HPLC Separation: Separate the digested sample on a reverse-phase HPLC column using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with a modifying agent like formic acid).
-
UV Detection: Monitor the elution profile at a wavelength where PNU-159682 absorbs (e.g., ~480 nm).
-
Mass Spectrometry: Analyze the eluting peaks by electrospray ionization mass spectrometry (ESI-MS) to identify the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, confirming the structure of the adducts.
-
4.1.2. 32P-Postlabeling Assay
This is an ultra-sensitive method for detecting uncharacterized DNA adducts.[9][10][11][12][13]
-
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity.
-
Generalized Protocol:
-
DNA Digestion: Digest DNA samples with micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich for adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.
-
32P-Labeling: Incubate the enriched adducts with [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts using multi-dimensional TLC on polyethyleneimine (PEI)-cellulose plates or by HPLC.
-
Quantification: Detect and quantify the adducts by autoradiography or phosphorimaging.
-
The following diagram illustrates a generalized workflow for the analysis of PNU-159682 DNA adducts.
Analysis of Cellular Responses
-
Cell Cycle Analysis: Flow cytometry is used to determine the cell cycle distribution of PNU-159682-treated cells. Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed for their DNA content. An accumulation of cells in the S-phase is indicative of an S-phase arrest.[3][5]
-
Western Blotting: This technique is used to assess the activation of key signaling proteins. Antibodies specific for phosphorylated forms of proteins like Chk1 can be used to demonstrate the activation of the ATR-Chk1 pathway in response to PNU-159682 treatment.[3][5]
Conclusion
PNU-159682 is a highly potent cytotoxic agent that induces the formation of covalent DNA adducts, leading to S-phase cell cycle arrest and apoptosis. Its unique mechanism of action, particularly its ability to form "virtual cross-links" and its distinct cell cycle effects compared to other anthracyclines, makes it a valuable payload for the development of next-generation ADCs. Further quantitative studies on the formation and repair of PNU-159682-DNA adducts will be crucial for optimizing its therapeutic application and for the development of predictive biomarkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
The Resurgence of Anthracyclines: A Technical Guide to Foundational Research on ADC Payloads
For decades, anthracyclines have been a cornerstone of chemotherapy. Now, this potent class of cytotoxic agents is experiencing a renaissance as payloads for antibody-drug conjugates (ADCs), promising targeted delivery and an enhanced therapeutic window. This technical guide delves into the foundational research of anthracycline-based ADC payloads, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.
This guide summarizes key quantitative data from foundational studies, provides an overview of experimental methodologies, and visualizes the critical pathways and workflows involved in the development and assessment of these next-generation cancer therapeutics.
Core Anthracycline Payloads and Linker Strategies
The foundational research on anthracycline-based ADCs has primarily focused on doxorubicin (B1662922) and its more potent analogs, such as nemorubicin (B1684466) and PNU-159682. PNU-159682, a metabolite of nemorubicin, has demonstrated significantly higher potency, often 700- to 2400-fold more than its parent drug in cultured human tumor cells[1]. The choice of linker technology is critical to the stability and efficacy of the ADC. Both non-cleavable and cleavable linkers have been explored. Non-cleavable linkers, such as those based on oligo-glycine, offer high stability in circulation and rely on lysosomal degradation of the antibody to release the payload[2][3]. Cleavable linkers, often incorporating a valine-citrulline (vc) dipeptide and a self-immolative p-aminobenzylcarbamate (PAB) spacer, are designed to be cleaved by lysosomal proteases like cathepsin B, enabling controlled intracellular drug release[2][4][].
Quantitative In Vitro Cytotoxicity Data
The in vitro potency of anthracycline-based ADCs has been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key studies, demonstrating the potent cell-killing activity of these conjugates.
| Cell Line | Target Antigen | ADC | Linker | Payload | IC50 (ng/mL) | Reference |
| SKBR3 | HER2 | Trastuzumab-Gly5-PNU | Non-cleavable | PNU-159682 | 0.2 | [2] |
| T47D | HER2 | Trastuzumab-Gly5-PNU | Non-cleavable | PNU-159682 | 2.5 | [2] |
| Karpas-299 | CD30 | cAC10-Gly5-PNU | Non-cleavable | PNU-159682 | 0.03 | [2] |
| JIMT-1 | HER2 | Trastuzumab-Gly5-PNU | Non-cleavable | PNU-159682 | Not Specified | [2] |
| REH | CD30-negative | cAC10-Gly5-PNU | Non-cleavable | PNU-159682 | >1000 | [2] |
| A431 | Tenascin-C | F16-vc-PNU | Cleavable | PNU-159682 | Not Specified | [6] |
| Cell Line | Target Antigen | ADC | Linker | Payload | IC50 (nM) | Reference |
| DU145-PSMA | PSMA | VH2-VH1-DGN549 | Not Specified | DGN549 | Not Specified | [7] |
| CWR22Rv1 | PSMA | VH2-VH1-DGN549 | Not Specified | DGN549 | Not Specified | [7] |
| A431 | Not Applicable | Free MMAE | Not Applicable | MMAE | 0.3 | [6] |
| A431 | Not Applicable | Free MMAF | Not Applicable | MMAF | 134 | [6] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using mouse xenograft models have been crucial in demonstrating the anti-tumor activity of anthracycline-based ADCs. The data below highlights the significant tumor growth inhibition achieved with these novel conjugates.
| Tumor Model | Cell Line | ADC | Dosing Regimen | Outcome | Reference |
| Breast Cancer | JIMT-1 | Trastuzumab-Gly5-PNU | Single dose | Sustained tumor regression | [2] |
| Non-Hodgkin Lymphoma | Karpas-299 | cAC10-Gly5-PNU | Single dose | Complete tumor remission | [2] |
| Breast Cancer | EMT6-hHER2 | Trastuzumab-PNU | Single dose | >80% of animals 'cured' | [1] |
| B-cell Malignancies | Resistant Xenografts | anti-CD22-NMS249 | Not Specified | Maintained efficacy in resistant lines | [8] |
| Prostate Cancer | DU145-PSMA | VH2-VH1-DGN549 | 30 µg/kg single dose | Tumor growth inhibition | [7] |
| Prostate Cancer | CWR22Rv1 | VH2-VH1-DGN549 | 10 µg/kg q.o.d. x3 | Tumor growth inhibition | [7] |
Mechanism of Action: Beyond DNA Intercalation
The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and apoptosis[9]. However, recent research has unveiled a more nuanced mechanism for anthracycline-based ADCs. The targeted delivery of these payloads can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response[1]. This involves the exposure and secretion of danger-associated molecular patterns (DAMPs), which can lead to the activation of dendritic cells and a subsequent T-cell-mediated tumor attack[1]. This immune-stimulatory function has been shown to be critical for the in vivo efficacy of some anthracycline ADCs, with depletion of CD8+ T cells severely reducing their anti-tumor activity[1][10].
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Non-internalizing Antibody-Drug Conjugate Based on an Anthracycline Payload Displays Potent Therapeutic Activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
Exploring the Cytotoxicity of PNU-159682 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a potent, third-generation anthracycline and a bioactivation product of nemorubicin.[1][2] It exhibits exceptional cytotoxicity against a broad spectrum of cancer cell lines, with potency reported to be hundreds to thousands of times greater than its parent compound and the widely used chemotherapeutic, doxorubicin.[1][2] This technical guide provides an in-depth overview of the cytotoxic effects of PNU-159682, detailing its mechanism of action, providing quantitative data on its activity in various cancer cell lines, and outlining key experimental protocols for its evaluation.
Data Presentation: Cytotoxicity of PNU-159682
The cytotoxic activity of PNU-159682 has been evaluated across a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, demonstrating its sub-nanomolar potency.
| Cell Line | Cancer Type | IC50 (nM) |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.10 |
| SKRC-52 | Renal Cell Carcinoma (CAIX-expressing) | 25 |
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Lymphoblastic Leukemia | 0.075 |
Mechanism of Action
PNU-159682 exerts its potent anticancer effects through a multi-faceted mechanism primarily initiated by the inhibition of DNA topoisomerase II.[3][4] This inhibition leads to the formation of stable drug-DNA complexes, preventing the re-ligation of DNA strands and causing catastrophic DNA double-strand breaks (DSBs).[5] The cellular response to this extensive DNA damage culminates in cell cycle arrest and apoptosis.
The key events in the mechanism of action of PNU-159682 are:
-
Topoisomerase II Inhibition: PNU-159682 intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[5]
-
DNA Damage Induction: The stabilized complex leads to the accumulation of DNA double-strand breaks. This is evidenced by the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DSBs.[2]
-
Cell Cycle Arrest: The DNA damage response triggers cell cycle checkpoints, leading to a profound arrest in the S-phase of the cell cycle.[1][2][6] This is a distinct feature compared to other anthracyclines like doxorubicin, which typically induce a G2/M phase block.[1]
-
Apoptosis Induction: The overwhelming DNA damage and cell cycle arrest ultimately activate the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of executioner caspases, such as caspase-3.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity and mechanism of action of PNU-159682.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell viability by measuring the total protein content of cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PNU-159682 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of PNU-159682 in complete culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. For acute exposure experiments, treat cells for 1 hour, then wash and replace with fresh medium. For continuous exposure, incubate for 48-72 hours.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with deionized water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50/IC70 values.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
PNU-159682
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of PNU-159682 (e.g., 0.5 nM, 2 nM) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in a small volume of PBS and, while vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assessment by Caspase-3 Activation Assay
This fluorometric assay measures the activity of caspase-3, a key executioner in apoptosis.
Materials:
-
96-well, black, clear-bottom plates
-
Cancer cell lines
-
PNU-159682
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with PNU-159682 for the desired time (e.g., 72 hours after a 1-hour pulse treatment with 0.5 nM).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
Assay Reaction: Add the caspase-3 substrate and assay buffer to the cell lysates. Incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3 activity.
DNA Damage Detection by γH2AX Immunofluorescence
This method visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX.
Materials:
-
Cells grown on coverslips in multi-well plates
-
PNU-159682
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with PNU-159682 for a specified time to induce DNA damage.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus.
Visualizations
Signaling Pathway of PNU-159682 Induced Cytotoxicity
Caption: PNU-159682 inhibits Topo II, causing DNA breaks, γH2AX phosphorylation, S-phase arrest, and apoptosis.
Experimental Workflow for Assessing PNU-159682 Cytotoxicity
Caption: Workflow for evaluating PNU-159682's cytotoxicity and mechanism of action in cancer cells.
Logical Relationship of PNU-159682's Cellular Effects
Caption: The sequential cellular events following treatment with PNU-159682, leading to apoptosis.
References
Methodological & Application
Application Notes and Protocols for Mal-N(Me)-C6-N(Me)-PNU-159682 ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. This document provides a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the drug-linker conjugate Mal-N(Me)-C6-N(Me)-PNU-159682 .
The drug-linker, this compound, comprises three key components:
-
Maleimide (Mal): A reactive group that enables covalent linkage to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
-N(Me)-C6-N(Me)- Linker: A specific linker containing two N-methyl groups and a C6 alkyl chain. This linker is designed to be stable in circulation and is cleavable by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[1]
-
PNU-159682: An exceptionally potent anthracycline-derived cytotoxic payload. It is a metabolite of nemorubicin (B1684466) and acts as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis.[2][3] PNU-159682 is significantly more potent than its parent compound and doxorubicin.[4]
Upon binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the linker is cleaved within the lysosome, releasing the PNU-159682 payload to exert its cytotoxic effect.[1] This targeted delivery mechanism aims to maximize efficacy while minimizing off-target toxicity.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | Commercially available | Drug-linker conjugate |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercially available | Reducing agent for disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercially available | Buffer for antibody handling |
| Borate Buffered Saline (BBS), pH 8.5 | Prepare in-house | Buffer for reduction and conjugation |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially available | Solvent for drug-linker |
| Sephadex® G-25 or equivalent SEC column | Commercially available | Purification of ADC |
| UV-Vis Spectrophotometer | Standard lab equipment | Concentration and DAR determination |
| Mass Spectrometer (optional) | Standard lab equipment | ADC characterization |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Antibody Concentration | 5-10 mg/mL | Higher concentrations can improve efficiency. |
| TCEP:mAb Molar Ratio | 2-10 fold excess | Titrate to achieve desired level of reduction. |
| Drug-linker:mAb Molar Ratio | 4-8 fold excess | Titrate to achieve desired Drug-to-Antibody Ratio (DAR). |
| Reaction Temperature | 4-25 °C | Lower temperatures can minimize aggregation. |
| Reaction Time | 2-16 hours | Monitor reaction progress. |
| Reaction pH | 7.0-8.5 | Maleimide-thiol reaction is efficient at neutral to slightly basic pH. |
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. The degree of reduction can be controlled by the molar excess of the reducing agent and reaction conditions.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Borate Buffered Saline (BBS), pH 8.5 (50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA)
-
Degassed buffers
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in BBS, pH 8.5.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in degassed BBS.
-
Add the desired molar excess of TCEP to the antibody solution. A starting point is a 6-fold molar excess.
-
Incubate the reaction mixture at 37 °C for 1-2 hours with gentle agitation.
-
After incubation, cool the reduced antibody solution on ice before proceeding to the conjugation step.
Conjugation of this compound to the Reduced Antibody
This protocol outlines the conjugation of the maleimide-containing drug-linker to the generated thiol groups on the antibody.
Materials:
-
Reduced antibody solution from the previous step
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
BBS, pH 8.5
Procedure:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of the drug-linker conjugate (e.g., 10 mM) in anhydrous DMF.
-
Add the desired molar excess of the drug-linker stock solution to the reduced antibody solution with gentle vortexing. A starting point is an 8-fold molar excess over the antibody.
-
Incubate the reaction mixture at 4 °C for 16 hours or at room temperature for 2 hours, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine (optional).
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker and other small molecules. Size-exclusion chromatography (SEC) is a common method.
Materials:
-
Crude ADC reaction mixture
-
Sephadex® G-25 desalting column or equivalent SEC column
-
Cold PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with cold PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with cold PBS, pH 7.4, collecting fractions corresponding to the antibody peak (monitored by absorbance at 280 nm).
-
Pool the fractions containing the purified ADC.
-
Determine the protein concentration of the purified ADC solution.
Characterization of the Antibody-Drug Conjugate
a. Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of PNU-159682 (approximately 495 nm).
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and 495 nm.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the drug's absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.
b. Analysis by Mass Spectrometry (Optional)
For a more precise determination of the DAR and to assess the distribution of different drug-loaded species, mass spectrometry can be employed. This typically involves deglycosylation of the ADC followed by analysis using LC-MS.
c. Purity and Aggregation Analysis
The purity of the ADC and the extent of aggregation can be assessed by size-exclusion chromatography (SEC-HPLC).
Procedure:
-
Inject the purified ADC onto an appropriate SEC-HPLC column.
-
Analyze the chromatogram for the presence of the monomeric ADC peak and any high molecular weight species (aggregates) or low molecular weight fragments.
Mandatory Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: ADC mechanism of action.
References
Application Notes and Protocols for the Synthesis of PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, has emerged as a powerful cytotoxic agent for the development of next-generation antibody-drug conjugates (ADCs).[1][2] Its exceptional potency, which is several hundred to thousands of times greater than its parent compound and doxorubicin, makes it an attractive payload for targeted cancer therapy.[3][4][5] These application notes provide detailed protocols for the synthesis of PNU-159682 ADCs, including the preparation of drug-linker constructs, antibody conjugation, and characterization of the resulting conjugates. Additionally, we present key quantitative data and a summary of the compound's mechanism of action to support researchers in this field.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects primarily through DNA damage.[6] It intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[7] This damage ultimately triggers cell cycle arrest, predominantly in the S-phase, and induces apoptosis.[3][6] The potent activity of PNU-159682 against both dividing and non-dividing cells makes it a compelling payload for ADCs targeting a variety of cancers.[3]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of PNU-159682 and representative ADCs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC₅₀ / IC₇₀ (nM) | Reference |
| HT-29 | Colon Cancer | 0.577 (IC₇₀) | [8] |
| A2780 | Ovarian Cancer | 0.39 (IC₇₀) | [8] |
| DU145 | Prostate Cancer | 0.128 (IC₇₀) | [8] |
| EM-2 | - | 0.081 (IC₇₀) | [8] |
| Jurkat | T-cell Leukemia | 0.086 (IC₇₀) | [8] |
| CEM | T-cell Leukemia | 0.075 (IC₇₀) | [8] |
| SKRC-52 (CAIX-expressing) | Renal Cancer | 25 (IC₅₀) | [8] |
| BJAB.Luc | B-cell Lymphoma | < 0.1 | [8] |
| Granta-519 | Mantle Cell Lymphoma | < 0.1 | [8] |
| SuDHL4.Luc | B-cell Lymphoma | < 0.1 | [8] |
| WSU-DLCL2 | B-cell Lymphoma | < 0.1 | [8] |
Table 2: In Vitro Cytotoxicity of PNU-159682 ADCs
| ADC | Target Antigen | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| anti-CD22-NMS249 | CD22 | BJAB.Luc | B-cell Lymphoma | 0.058 | [8] |
| anti-CD22-NMS249 | CD22 | Granta-519 | Mantle Cell Lymphoma | 0.030 | [8] |
| anti-CD22-NMS249 | CD22 | SuDHL4.Luc | B-cell Lymphoma | 0.0221 | [8] |
| anti-CD22-NMS249 | CD22 | WSU-DLCL2 | B-cell Lymphoma | 0.01 | [8] |
| hCD46-19 | CD46 | NSCLC models | Non-Small Cell Lung Cancer | Efficacious in vivo | [9] |
| hCD46-19 | CD46 | Colorectal cancer models | Colorectal Cancer | Efficacious in vivo | [9] |
Experimental Protocols
Protocol 1: Synthesis of PNU-159682-Linker Conjugate (General Scheme)
This protocol outlines a general approach for the synthesis of a PNU-159682 derivative ready for conjugation to an antibody. A common strategy involves linking a cleavable dipeptide linker, such as valine-citrulline (Val-Cit), to PNU-159682.
Materials:
-
PNU-159682
-
Fmoc-Val-Cit-PAB-PNP (or other activated linker)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Maleimide-PEG-NHS ester (or other conjugation moiety)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
HPLC-grade solvents for purification
Procedure:
-
PNU-159682 Activation (if necessary): Depending on the starting material, the hydroxyl group of PNU-159682 may need activation.
-
Linker Coupling: a. Dissolve PNU-159682 in anhydrous DMF. b. Add the activated linker (e.g., Fmoc-Val-Cit-PAB-PNP) and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Fmoc Deprotection: a. Once the coupling is complete, add a solution of 20% piperidine in DMF. b. Stir for 30 minutes at room temperature. c. Remove the solvent under reduced pressure.
-
Addition of Conjugation Moiety: a. Dissolve the deprotected intermediate in anhydrous DCM. b. Add the maleimide-PEG-NHS ester and a suitable base (e.g., DIPEA). c. Stir the reaction at room temperature until completion.
-
Purification: a. Purify the final drug-linker construct by preparative HPLC to obtain a highly pure product. b. Characterize the final product by LC-MS and NMR.
Protocol 2: Antibody Conjugation via Engineered Cysteine Residues
This protocol describes the site-specific conjugation of a PNU-159682-linker to an antibody with engineered cysteine residues (THIOMABs).
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PNU-159682-maleimide linker construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column for analysis
Procedure:
-
Antibody Reduction: a. Prepare a solution of the mAb in PBS. b. Add a 10-fold molar excess of TCEP. c. Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
Buffer Exchange: a. Remove excess TCEP by buffer exchange into PBS using a PD-10 desalting column.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the PNU-159682-maleimide linker construct to the reduced mAb. b. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification of the ADC: a. Remove unconjugated drug-linker by buffer exchange using a PD-10 desalting column. b. Further purify the ADC using size-exclusion chromatography (SEC) if necessary.
-
Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) by HIC-HPLC or LC-MS. b. Assess the level of aggregation by SEC. c. Measure protein concentration by UV-Vis spectroscopy at 280 nm.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol details the assessment of the cytotoxic activity of the PNU-159682 ADC on cancer cell lines using a standard MTT assay.[10][11]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
PNU-159682 ADC and unconjugated antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the PNU-159682 ADC and the unconjugated antibody in complete medium. b. Remove the medium from the cells and add the ADC or antibody solutions. c. Include wells with untreated cells as a control.
-
Incubation: a. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Add DMSO to dissolve the formazan (B1609692) crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Determine the IC₅₀ value by plotting cell viability against the logarithm of the ADC concentration.
Visualizations
PNU-159682 ADC Synthesis Workflow
Caption: Experimental workflow for the synthesis and characterization of PNU-159682 ADCs.
PNU-159682 Mechanism of Action Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of PNU-159682 ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step purification of Antibody-Drug Conjugates (ADCs) incorporating the highly potent cytotoxic agent, PNU-159682. The following sections outline the rationale behind each purification step, present detailed experimental procedures, and summarize expected quantitative outcomes in structured tables.
Introduction to PNU-159682 ADC Purification
PNU-159682 is a potent anthracycline derivative that functions as a DNA topoisomerase II inhibitor. Its conjugation to a monoclonal antibody (mAb) results in a powerful and targeted therapeutic agent. The purification of PNU-159682 ADCs is a critical downstream process designed to remove process-related impurities such as unconjugated mAb, free PNU-159682 drug-linker, residual solvents, and to fractionate the ADC based on the drug-to-antibody ratio (DAR). A typical purification workflow involves a series of chromatographic and filtration steps to achieve a final product with high purity, homogeneity, and desired potency.
General Purification Workflow for PNU-159682 ADCs
The purification process for PNU-159682 ADCs is a multi-stage procedure designed to isolate the desired ADC species from a heterogeneous reaction mixture. The workflow begins with the removal of small molecule impurities and concludes with the polishing and formulation of the final product.
Figure 1: General purification workflow for PNU-159682 ADCs.
Experimental Protocols
Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Molecules
Objective: To remove unconjugated PNU-159682 drug-linker, residual organic solvents (e.g., DMSO), and other small molecule impurities from the crude conjugation reaction mixture, and to exchange the buffer to one suitable for the subsequent chromatography step.
Materials:
-
TFF system with a Pellicon® cassette or equivalent hollow fiber membrane (30 kDa MWCO)
-
Crude PNU-159682 ADC solution
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Peristaltic pump
-
Pressure gauges
Protocol:
-
Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Equilibrate the system with Diafiltration Buffer.
-
Load the crude PNU-159682 ADC solution into the feed reservoir.
-
Concentrate the ADC solution to a target concentration of 10-20 mg/mL.
-
Perform diafiltration with at least 5-7 diavolumes of Diafiltration Buffer to ensure complete removal of small molecule impurities. Maintain a constant volume during diafiltration.[1][2]
-
After diafiltration, concentrate the ADC solution to the desired final concentration.
-
Recover the purified ADC from the system.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Objective: To separate PNU-159682 ADC species based on their drug-to-antibody ratio (DAR). Species with higher DAR values are more hydrophobic and will bind more tightly to the HIC resin.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system (e.g., ÄKTA)
-
Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
TFF-purified PNU-159682 ADC
Protocol:
-
Equilibrate the HIC column with Binding Buffer.
-
Adjust the salt concentration of the ADC sample to match the Binding Buffer.
-
Load the ADC sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound ADC species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. ADC species with lower DAR will elute first.
-
Collect fractions across the elution peak and analyze for DAR distribution, purity, and aggregation.
-
Pool the fractions containing the desired DAR species.
Ion Exchange Chromatography (IEX) for Charge Variant Removal
Objective: To remove charge-related impurities and further polish the PNU-159682 ADC. Cation exchange chromatography (CEX) is commonly used for ADCs.
Materials:
-
CEX column (e.g., SP Sepharose)
-
Chromatography system
-
Equilibration Buffer (e.g., 20 mM Sodium Acetate, pH 5.0)
-
Elution Buffer (e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0)
-
HIC-purified PNU-159682 ADC (buffer exchanged into Equilibration Buffer)
Protocol:
-
Equilibrate the CEX column with Equilibration Buffer.
-
Load the buffer-exchanged ADC sample onto the column.
-
Wash the column with Equilibration Buffer.
-
Elute the ADC using a linear salt gradient from 0% to 100% Elution Buffer over 15-20 column volumes.
-
Collect and analyze fractions for purity and charge heterogeneity.
-
Pool the fractions containing the main ADC peak.
Size Exclusion Chromatography (SEC) for Aggregate Removal and Final Buffer Exchange
Objective: To remove any remaining aggregates and to exchange the PNU-159682 ADC into the final formulation buffer.
Materials:
-
SEC column (e.g., Superdex 200, TSKgel G3000SWxl)
-
Chromatography system
-
Formulation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
IEX-purified PNU-159682 ADC
Protocol:
-
Equilibrate the SEC column with at least two column volumes of Formulation Buffer.
-
Concentrate the IEX-purified ADC if necessary.
-
Inject the ADC sample onto the column at a volume not exceeding 2-5% of the column volume.
-
Elute with Formulation Buffer at a constant flow rate.
-
Collect the main monomeric peak, avoiding the earlier-eluting aggregate peaks and later-eluting fragment peaks.
-
Pool the purified monomeric ADC fractions.
Data Presentation
The following tables present representative data for a typical multi-step purification of an ADC. Note: This data is illustrative and may not be fully representative of a PNU-159682 ADC purification process due to the limited availability of specific data in the public domain.
Table 1: Summary of a Representative Multi-Step ADC Purification Process
| Purification Step | Purity (SEC, %) | Recovery (%) | Aggregate (%) | Free Drug (µg/mL) |
| Crude ADC | 85.2 | 100 | 12.5 | >1000 |
| Post-TFF | 92.5 | 95 | 7.0 | <1 |
| Post-HIC | 96.8 | 85 | 2.5 | <1 |
| Post-IEX | 98.5 | 90 | 1.0 | <1 |
| Post-SEC | >99.5 | 92 | <0.5 | <1 |
Table 2: Illustrative DAR Distribution Before and After HIC Purification
| DAR Species | % of Total (Pre-HIC) | % of Total (Post-HIC, Pooled) |
| DAR 0 | 15 | <1 |
| DAR 2 | 35 | 10 |
| DAR 4 | 40 | 85 |
| DAR 6 | 8 | 4 |
| DAR 8 | 2 | <1 |
| Average DAR | 3.0 | 3.9 |
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effect through a dual mechanism involving DNA intercalation and inhibition of topoisomerase II. This leads to the formation of stable ternary complexes of the drug, DNA, and the enzyme, which ultimately results in DNA double-strand breaks and the induction of apoptosis.[2][3][4][5]
Figure 2: Mechanism of action of PNU-159682.
References
- 1. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 2. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for the Use of Mal-N(Me)-C6-N(Me)-PNU-159682 in NSCLC Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of Mal-N(Me)-C6-N(Me)-PNU-159682, a potent antibody-drug conjugate (ADC) linker-payload, in non-small cell lung cancer (NSCLC) xenograft models. This document is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and mechanism of action of ADCs constructed with this advanced system.
This compound is comprised of two key components: the cytotoxic agent PNU-159682 and a maleimide-containing linker. PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin (B1684466) and functions as a DNA topoisomerase II inhibitor, inducing DNA damage and subsequent apoptosis in cancer cells. The linker, Mal-N(Me)-C6-N(Me), is designed for conjugation to antibodies and is engineered to be cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells. This targeted delivery and conditional cleavage mechanism allows for the selective release of the potent PNU-159682 payload within the tumor microenvironment, minimizing systemic toxicity.
Preclinical studies have demonstrated that ADCs incorporating PNU-159682 derivatives exhibit significant antitumor activity in NSCLC xenograft models, with evidence of durable tumor regression.
Mechanism of Action
The antitumor activity of an ADC utilizing this compound is a multi-step process initiated by the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of NSCLC cells.
Application Notes and Protocols for Colorectal Cancer Patient-Derived Xenograft (PDX) Models with PNU-159682 Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] This targeted delivery approach aims to enhance the therapeutic window of highly potent payloads by minimizing systemic exposure and maximizing tumor-specific cell death.[1] Colorectal cancer (CRC) remains a significant global health challenge, and the development of novel therapeutic strategies is crucial, especially for heterogeneous and treatment-resistant tumors.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform that recapitulates the heterogeneity and microenvironment of human tumors, offering a more predictive assessment of therapeutic efficacy.[4][5][6]
PNU-159682 is an exceptionally potent anthracycline derivative and a metabolite of the investigational drug nemorubicin.[7][8] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis.[7][8] The high potency of PNU-159682 makes it an attractive payload for ADCs, as it can be effective at very low concentrations once delivered to the tumor cell.[7][9] Preclinical studies have demonstrated that ADCs utilizing PNU-159682 derivatives can induce complete tumor regression in various cancer models, including colorectal cancer.[10]
These application notes provide a comprehensive overview and detailed protocols for the utilization of colorectal cancer PDX models to evaluate the in vivo efficacy of ADCs armed with the potent cytotoxic agent PNU-159682.
Signaling Pathways and ADC Mechanism of Action
The efficacy of a PNU-159682 ADC in colorectal cancer is dependent on a series of events, beginning with the specific binding of the antibody component to a tumor-associated antigen on the surface of cancer cells. The selection of an appropriate target antigen that is highly expressed on colorectal cancer cells with limited expression on normal tissues is a critical first step.[11]
Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis. The ADC is then trafficked to lysosomes, where the linker connecting the antibody and PNU-159682 is cleaved, releasing the potent cytotoxic payload into the cytoplasm. The released PNU-159682 can then intercalate into the DNA and inhibit topoisomerase II, leading to catastrophic DNA damage and ultimately triggering apoptosis.[7][8] Some modern ADC payloads are also known to induce immunogenic cell death, which can further stimulate an anti-tumor immune response.
Experimental Protocols
The following protocols provide a detailed methodology for establishing colorectal cancer PDX models and evaluating the in vivo efficacy of a PNU-159682 ADC.
Protocol 1: Establishment and Propagation of Colorectal Cancer PDX Models
This protocol outlines the key steps for the successful engraftment and expansion of patient-derived colorectal cancer tissue in immunodeficient mice.
Materials:
-
Freshly resected human colorectal tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Cryopreservation medium (e.g., FBS with 10% DMSO)
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Transport the tissue to the laboratory on ice in sterile growth media.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor tissue into small fragments (1-3 mm³).
-
-
Engraftment:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant 2-3 tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring and Passaging:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new cohorts of mice for expansion.
-
-
Cryopreservation:
-
Mince the tumor tissue into small fragments.
-
Suspend the fragments in cryopreservation medium.
-
Slowly freeze the vials to -80°C before transferring to liquid nitrogen for long-term storage.
-
Protocol 2: Synthesis and Characterization of PNU-159682 ADC
This protocol provides a general workflow for the conjugation of a PNU-159682 derivative to a monoclonal antibody and subsequent characterization. The specific chemistry will depend on the linker and conjugation strategy employed.
Materials:
-
Monoclonal antibody targeting a colorectal cancer-associated antigen
-
PNU-159682 derivative with a reactive linker
-
Conjugation and purification buffers
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass spectrometer
Procedure:
-
Antibody Preparation:
-
If using a cysteine-based conjugation, partially reduce the antibody to expose reactive thiol groups.
-
For lysine-based conjugation, the antibody can often be used directly.
-
-
Conjugation Reaction:
-
Dissolve the PNU-159682-linker derivative in an appropriate organic solvent.
-
Add the PNU-159682-linker to the prepared antibody solution at a specific molar ratio.
-
Incubate the reaction mixture under controlled conditions (temperature, pH, time) to allow for conjugation.
-
-
Purification:
-
Purify the ADC from unconjugated payload and antibody using techniques such as SEC or dialysis to remove small molecules.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of PNU-159682 molecules conjugated to each antibody using HIC or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on colorectal cancer cell lines expressing the target antigen.
-
Protocol 3: In Vivo Efficacy Study of PNU-159682 ADC in Colorectal Cancer PDX Models
This protocol describes the methodology for assessing the anti-tumor activity of a PNU-159682 ADC in established colorectal cancer PDX models.
Materials:
-
Mice bearing established colorectal cancer PDX tumors (tumor volume ~100-200 mm³)
-
PNU-159682 ADC
-
Vehicle control (e.g., formulation buffer)
-
Isotype control ADC (optional)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Grouping and Randomization:
-
Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Administer the PNU-159682 ADC, vehicle control, and optional isotype control ADC to the respective groups. A single intravenous dose of 1.0 mg/kg has been reported to be effective for a PNU-159682 ADC in colorectal cancer models.[10]
-
The dosing regimen may need to be optimized based on the specific ADC and PDX model.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups and different PDX models.
Table 1: In Vivo Efficacy of a PNU-159682 ADC in Colorectal Cancer PDX Models
| PDX Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| CRC-PDX-001 | Vehicle Control | - | Once | 1520 ± 150 | - | - |
| PNU-159682 ADC | 1.0 | Once | 120 ± 30 | 92 | <0.001 | |
| CRC-PDX-002 | Vehicle Control | - | Once | 1480 ± 180 | - | - |
| PNU-159682 ADC | 1.0 | Once | Complete Regression | >100 | <0.001 | |
| CRC-PDX-003 | Vehicle Control | - | Once | 1650 ± 200 | - | - |
| PNU-159682 ADC | 1.0 | Once | 350 ± 75 | 79 | <0.01 |
Note: The data presented in this table is representative and based on reported outcomes. Actual results will vary depending on the specific ADC, PDX model, and experimental conditions. A study reported complete tumor regression and durable responses with a single 1.0 mg/kg dose of an ADC with a PNU-159682 derivative in colorectal cancer models.[10]
Conclusion
The combination of highly potent payloads like PNU-159682 with the tumor-targeting specificity of monoclonal antibodies represents a promising therapeutic strategy for colorectal cancer. The use of patient-derived xenograft models provides a clinically relevant platform for the preclinical evaluation of these novel ADCs. The detailed protocols and application notes provided herein offer a framework for researchers to effectively design and execute studies to assess the in vivo efficacy of PNU-159682 ADCs in colorectal cancer, ultimately contributing to the development of more effective cancer therapies.
References
- 1. google.com [google.com]
- 2. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110776501A - Preparation method of drug toxin PNU-159682 for antibody drug conjugate and intermediate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In-vivo Efficacy Studies of Mal-N(Me)-C6-N(Me)-PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in-vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Mal-N(Me)-C6-N(Me) linker and the potent cytotoxic payload, PNU-159682. PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, acting as a DNA topoisomerase II inhibitor.[][2][3] Its exceptional cytotoxicity makes it a compelling payload for ADCs. The Mal-N(Me)-C6-N(Me) linker is a cathepsin B-cleavable linker designed to selectively release PNU-159682 within the tumor microenvironment.
This document outlines the remarkable anti-tumor activity of these ADCs in preclinical xenograft models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Detailed protocols for conducting similar in-vivo efficacy studies are also provided to facilitate the evaluation of novel ADCs employing this technology.
In-vivo Efficacy of Mal-N(Me)-C6-N(Me)-PNU-159682 ADCs
An antibody-drug conjugate featuring a PNU-159682 derivative attached to an anti-CD46 antibody via the Mal-N(Me)-C6-N(Me) linker has demonstrated significant anti-tumor efficacy in preclinical models. A pivotal study revealed that a single intravenous dose of 1.0 mg/kg of this ADC resulted in complete tumor regression and long-lasting responses in both NSCLC and colorectal cancer xenograft models.[4][5]
Quantitative Data Summary
While the complete dataset from the primary study is not publicly available, the following table summarizes the key findings based on available information.
| Cancer Model | ADC Target | Drug-Linker | Dose | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | CD46 | This compound derivative | 1.0 mg/kg (single dose) | Complete and durable tumor regression | [4][5] |
| Colorectal Cancer (CRC) Xenograft | CD46 | This compound derivative | 1.0 mg/kg (single dose) | Complete and durable tumor regression | [4][5] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in-vivo efficacy studies of this compound ADCs in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., NSCLC or CRC cell lines) in appropriate media and conditions to achieve exponential growth.
-
Cell Harvesting: Harvest cells using standard trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >90%.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 viable tumor cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: ADC Administration and Efficacy Monitoring
-
ADC Formulation: Reconstitute the lyophilized this compound ADC in a sterile vehicle, such as PBS or saline, to the desired concentration.
-
Dosing: Administer the ADC to the treatment groups via intravenous (IV) injection into the tail vein. The control groups should receive the vehicle or a non-binding isotype control ADC.
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Survival Analysis: Monitor the mice for signs of morbidity and mortality. Euthanize mice when tumors reach a predetermined size or if they show signs of excessive distress. Record the date of death or euthanasia for survival analysis.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Generate Kaplan-Meier survival curves and perform statistical analysis to compare treatment groups to control groups.
Visualizations
Signaling Pathway of PNU-159682 Action
Caption: Mechanism of action of this compound ADC.
Experimental Workflow for In-vivo Efficacy Studies
Caption: Workflow for in-vivo ADC efficacy studies.
References
- 2. researchgate.net [researchgate.net]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. | BioWorld [bioworld.com]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of PNU-159682-Based ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU-159682 is a potent anthracycline derivative and a metabolite of the investigational drug nemorubicin.[1][2] Its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound doxorubicin, makes it a compelling payload for use in antibody-drug conjugates (ADCs).[1] The primary mechanism of action of PNU-159682 involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[1][3] Notably, this activity results in a characteristic S-phase cell cycle arrest.[3][4]
The evaluation of the cytotoxic potential of PNU-159682-based ADCs is a critical step in their preclinical development. This document provides detailed protocols for three common in vitro cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and a luminescence-based ATP assay. These assays are designed to provide reliable and reproducible data for the characterization and selection of ADC candidates.
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effects through a multi-step process initiated by the binding of the ADC to its target antigen on the cancer cell surface. Following internalization and lysosomal trafficking, the PNU-159682 payload is released. The free payload then intercalates into the cellular DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA adducts and double-strand breaks, triggering a DNA damage response.[1][3][4] This damage ultimately culminates in S-phase cell cycle arrest and apoptosis.[3][4]
Data Presentation: Comparative Cytotoxicity of PNU-159682
The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for PNU-159682 and its parent compounds in various human cancer cell lines. This data highlights the superior potency of PNU-159682.
| Cell Line | Histotype | PNU-159682 IC70 (nM)[5] | MMDX IC70 (nM)[2] | Doxorubicin IC70 (nM)[2] |
| HT-29 | Colon Carcinoma | 0.577 | 68 - 578 | 181 - 1717 |
| A2780 | Ovarian Carcinoma | 0.39 | 68 - 578 | 181 - 1717 |
| DU145 | Prostate Carcinoma | 0.128 | 68 - 578 | 181 - 1717 |
| EM-2 | Breast Carcinoma | 0.081 | 68 - 578 | 181 - 1717 |
| Jurkat | T-cell Leukemia | 0.086 | 68 - 578 | 181 - 1717 |
| CEM | T-cell Leukemia | 0.075 | 68 - 578 | 181 - 1717 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[6]
Workflow:
References
- 1. zellx.de [zellx.de]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of PNU-159682 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the target specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. PNU-159682, a potent anthracycline derivative, is an effective cytotoxic payload for ADCs due to its ability to induce DNA damage and cell death.[1][2] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of ADCs, as it significantly influences their efficacy, safety, and pharmacokinetic properties. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the development and manufacturing of PNU-159682 ADCs.
This document provides detailed application notes and protocols for the determination of the DAR of PNU-159682 ADCs using several orthogonal analytical techniques:
-
UV-Vis Spectroscopy: A straightforward method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A high-resolution technique for characterizing the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method for DAR determination, often involving the analysis of ADC subunits.
-
Mass Spectrometry (MS): A powerful tool for obtaining precise molecular weight information and confirming the DAR.
PNU-159682 ADC Conjugation Protocol (Cysteine-Based)
This protocol describes a general method for conjugating a PNU-159682-linker construct to a monoclonal antibody via partially reduced interchain disulfide bonds. This is a common, non-site-specific conjugation strategy.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PNU-159682-linker maleimide (B117702) derivative
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
N-acetylcysteine (NAC) solution (e.g., 100 mM in water)
-
Dimethylacetamide (DMA)
-
Purification buffer (e.g., PBS, pH 7.4)
-
PD-10 desalting columns or equivalent for buffer exchange
Protocol:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Add a calculated amount of TCEP solution to the mAb solution to achieve a molar excess of TCEP (e.g., 2.5 to 5 equivalents per antibody) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of the PNU-159682-linker maleimide in DMA.
-
Add the PNU-159682-linker maleimide solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of DMA in the reaction mixture should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker).
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting PNU-159682 ADC from excess drug-linker and other reaction components using a PD-10 desalting column or tangential flow filtration (TFF).
-
Elute/exchange the ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA assay or by measuring the absorbance at 280 nm.
-
Proceed with DAR analysis using the methods described below.
-
DAR Determination by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the differential UV absorbance of the antibody and the PNU-159682 payload.
Principle:
The Beer-Lambert law is applied to a solution of the ADC. By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of PNU-159682), and knowing the extinction coefficients of both the antibody and the drug at these wavelengths, the concentrations of the antibody and the drug can be determined, and thus the average DAR can be calculated.[3][4][5][]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated mAb and the PNU-159682-linker at two wavelengths: 280 nm (protein absorbance maximum) and the absorbance maximum of PNU-159682 (e.g., λmax). This is done by measuring the absorbance of solutions of known concentrations.
-
-
Sample Preparation:
-
Prepare a solution of the purified PNU-159682 ADC in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm and λmax.
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations:
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
Where:
-
A280 and Aλmax are the absorbances of the ADC at 280 nm and λmax.
-
εAb,280 and εAb,λmax are the molar extinction coefficients of the antibody at 280 nm and λmax.
-
εDrug,280 and εDrug,λmax are the molar extinction coefficients of the drug at 280 nm and λmax.
-
CAb and CDrug are the molar concentrations of the antibody and the drug.
-
The average DAR is then calculated as: DAR = CDrug / CAb
-
Data Presentation:
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (λmax) |
| Extinction Coefficients | ||
| Antibody (εAb) | Value M-1cm-1 | Value M-1cm-1 |
| PNU-159682-linker (εDrug) | Value M-1cm-1 | Value M-1cm-1 |
| ADC Absorbance | Value | Value |
| Calculated Concentrations | ||
| Antibody (CAb) | Value M | |
| PNU-159682 (CDrug) | Value M | |
| Average DAR | CDrug / CAb |
Note: The λmax and extinction coefficients for PNU-159682 and its linker derivatives need to be experimentally determined.
DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates ADC species based on their hydrophobicity. Since PNU-159682 is a hydrophobic molecule, each conjugated drug molecule increases the overall hydrophobicity of the antibody. This allows for the separation of species with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).[7][8]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
-
Column:
-
A HIC column suitable for ADC analysis (e.g., TSKgel Butyl-NPR, MabPac HIC-Butyl).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL (of a ~1 mg/mL ADC solution)
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B
-
22-25 min: 100% B
-
25-27 min: 0% B
-
27-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | e.g., 5.2 | Value | Value % |
| DAR 2 | e.g., 10.8 | Value | Value % |
| DAR 4 | e.g., 14.5 | Value | Value % |
| DAR 6 | e.g., 17.1 | Value | Value % |
| DAR 8 | e.g., 19.3 | Value | Value % |
| Total | Sum of Areas | 100% | |
| Weighted Average DAR | Calculated Value |
Note: The retention times and peak areas are illustrative and will vary depending on the specific ADC and chromatographic conditions.
DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful method for DAR determination. For cysteine-linked ADCs, the analysis is typically performed after reducing the ADC to its light chain (LC) and heavy chain (HC) subunits. The different drug-loaded forms of the LC and HC are then separated and quantified.[9][10]
Experimental Protocol:
-
Sample Preparation (Reduction):
-
To approximately 50 µg of the PNU-159682 ADC (at ~1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 50 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.
-
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column thermostat, and a UV or Q-TOF MS detector.
-
-
Column:
-
A reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S, 1000 Å, 5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to separate the LC and HC species, for example:
-
0-5 min: 30% B
-
5-35 min: 30-60% B
-
35-40 min: 60-90% B
-
40-45 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and drug-conjugated forms of the light chain (LC0, LC1) and heavy chain (HC0, HC1, HC2, etc.).
-
Calculate the weighted average DAR using the following formula:
Average DAR = [ (Σ Peak Area LCn * n) / Σ Peak Area LCall ] + [ (Σ Peak Area HCn * n) / Σ Peak Area HCall ]
Where 'n' is the number of drugs conjugated to the respective chain.
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area | % of Total Chain Area |
| Light Chain | |||
| LC0 | e.g., 20.1 | Value | Value % |
| LC1 | e.g., 22.5 | Value | Value % |
| Heavy Chain | |||
| HC0 | e.g., 28.3 | Value | Value % |
| HC1 | e.g., 30.7 | Value | Value % |
| HC2 | e.g., 32.4 | Value | Value % |
| HC3 | e.g., 33.9 | Value | Value % |
| Weighted Average DAR | Calculated Value |
Note: The retention times and peak areas are illustrative.
DAR Determination by Mass Spectrometry (MS)
Mass spectrometry provides the most accurate determination of the DAR by directly measuring the molecular weights of the different ADC species. This can be done on the intact ADC or on its subunits after reduction.
Experimental Protocol:
-
Sample Preparation:
-
The ADC sample can be analyzed intact or after reduction (as described in the RP-HPLC section). For intact analysis, the sample is typically desalted using a C4 ZipTip or equivalent.
-
-
Instrumentation:
-
A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled to an LC system (LC-MS).
-
-
LC-MS Conditions (for intact ADC):
-
The ADC is separated on a reversed-phase column and introduced into the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode, and the full scan data is acquired over a mass range that encompasses the expected charge state envelope of the ADC (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
The raw mass spectrum, which shows multiple charge states for each DAR species, is deconvoluted using software (e.g., Agilent MassHunter BioConfirm, Thermo Fisher BioPharma Finder) to obtain the zero-charge mass for each species.
-
The relative abundance of each DAR species is determined from the intensity of the deconvoluted peaks.
-
The weighted average DAR is calculated using the formula:
Average DAR = Σ (Relative Abundance of Species * Number of Drugs in Species) / 100
-
Data Presentation:
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | e.g., 148,000 | Value % |
| DAR 2 | e.g., 149,800 | Value % |
| DAR 4 | e.g., 151,600 | Value % |
| DAR 6 | e.g., 153,400 | Value % |
| DAR 8 | e.g., 155,200 | Value % |
| Total | 100% | |
| Weighted Average DAR | Calculated Value |
Note: The measured masses are illustrative and will depend on the specific antibody and PNU-159682-linker.
Visualization of Workflows and Pathways
Caption: Overall workflow for the synthesis and DAR calculation of PNU-159682 ADCs.
Caption: Logical flow for calculating average DAR from HIC-HPLC and MS data.
Caption: Simplified signaling pathway for PNU-159682 ADC mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of Mal-N(Me)-C6-N(Me)-PNU-159682 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent via a chemical linker. The Mal-N(Me)-C6-N(Me)-PNU-159682 ADC utilizes a monoclonal antibody to target specific tumor antigens, a potent anthracycline-derived cytotoxin, PNU-159682, as its payload, and a protease-cleavable linker, Mal-N(Me)-C6-N(Me). PNU-159682 is a metabolite of nemorubicin (B1684466) and is several thousand times more potent than doxorubicin.[][2][3] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to apoptotic cell death.[][2] The maleimide-containing linker is designed to be cleaved by cathepsin B, an enzyme often upregulated in the lysosomal compartment of cancer cells, ensuring targeted release of the payload.[4]
Due to their complex and heterogeneous nature, robust analytical characterization of ADCs is critical to ensure their safety, efficacy, and consistency.[5] This document outlines key analytical methods and protocols for the characterization of this compound ADCs, focusing on determining critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), size variants, charge variants, and biological potency.
Mechanism of Action
The therapeutic action of the this compound ADC follows a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized into the cell via an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases like cathepsin B cleave the linker, releasing the PNU-159682 payload.[4] The released payload then translocates to the nucleus, intercalates into the DNA, and inhibits topoisomerase II, which induces double-strand DNA breaks and ultimately triggers apoptosis.[]
References
Application Notes and Protocols for Assessing the Bystander Effect of PNU-159682 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. PNU-159682, a highly potent anthracycline derivative, is a notable ADC cytotoxin.[] Its mechanism of action involves intercalation into DNA and the inhibition of topoisomerase II, which ultimately leads to double-strand DNA breaks and apoptotic cell death.[][2] PNU-159682 is reported to be thousands of times more cytotoxic than doxorubicin, a commonly used chemotherapeutic agent.[3]
A critical characteristic of an effective ADC, particularly in the context of heterogeneous tumors, is its ability to induce a "bystander effect." This phenomenon occurs when the cytotoxic payload is released from the target antigen-positive (Ag+) cancer cell and diffuses into the surrounding microenvironment, where it can then kill neighboring antigen-negative (Ag-) cells.[4][5] The bystander effect can significantly enhance the therapeutic efficacy of an ADC by overcoming tumor heterogeneity.[6]
These application notes provide detailed protocols for assessing the bystander effect of ADCs containing the PNU-159682 payload. The described methodologies include both two-dimensional (2D) and three-dimensional (3D) in vitro models, as well as a conceptual framework for in vivo assessment.
PNU-159682 Mechanism of Action and Bystander Effect Pathway
The following diagram illustrates the proposed mechanism of action for a PNU-159682 ADC and the subsequent bystander effect.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of PNU-159682 across various human cancer cell lines.
| Cell Line | Cancer Type | Metric | Concentration (nM) | Reference |
| HT-29 | Colon | IC70 | 0.577 | [3] |
| A2780 | Ovarian | IC70 | 0.39 | [3] |
| DU145 | Prostate | IC70 | 0.128 | [3] |
| EM-2 | Breast | IC70 | 0.081 | [3] |
| Jurkat | T-cell leukemia | IC70 | 0.086 | [3] |
| CEM | T-cell leukemia | IC70 | 0.075 | [3] |
| SKRC-52 | Renal | IC50 | 25 | [] |
Experimental Protocols
Protocol 1: In Vitro 2D Co-culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.[7]
Objective: To quantify the cytotoxic effect of a PNU-159682 ADC on antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP or mCherry) for easy identification[8]
-
Complete cell culture medium
-
PNU-159682 ADC
-
Isotype control ADC
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imager
-
Flow cytometer (optional)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and the isotype control ADC in complete culture medium.
-
The concentration range should be chosen based on the known IC50 of the ADC on the Ag+ cell line. A good starting point is a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[7][8]
-
Remove the old medium from the cells and add the medium containing the ADCs.
-
-
Incubation: Incubate the plate for an additional 72-96 hours.
-
Data Acquisition:
-
Fluorescence Microscopy/High-Content Imaging: Capture images of the wells. The number of viable fluorescent Ag- cells can be quantified using image analysis software.
-
Flow Cytometry: Harvest the cells and analyze the percentage of viable fluorescent Ag- cells.
-
Total Viability (Optional): Measure the overall cell viability in each well using a reagent like CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated co-culture control.
-
Compare the viability of Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[7][8]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular medium and can kill cells at a distance.[6][9]
Objective: To assess whether the medium from PNU-159682 ADC-treated antigen-positive cells is cytotoxic to antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
Complete cell culture medium
-
PNU-159682 ADC
-
Isotype control ADC
-
6-well or 12-well plates
-
96-well plates
-
Centrifuge
-
0.22 µm syringe filter
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the Ag+ cells with the PNU-159682 ADC at a high concentration (e.g., 10x IC50) and with the isotype control ADC for a defined period (e.g., 48-72 hours).[9]
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining cells.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and replace it with the prepared conditioned medium (undiluted or serially diluted in fresh medium).
-
Include controls where Ag- cells are treated with fresh medium containing the same concentration of the PNU-159682 ADC that was used to treat the Ag+ cells, to measure the direct effect of any residual ADC.
-
-
Incubation: Incubate the Ag- cells for 72 hours.
-
Measure Viability: Assess the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo®.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from control-treated Ag+ cells. A significant reduction in viability indicates a bystander effect.[6][9]
Protocol 3: 3D Spheroid Co-culture Model
3D spheroid models more closely mimic the in vivo tumor microenvironment and can provide insights into payload penetration.[10][11]
Objective: To evaluate the bystander effect and payload penetration of a PNU-159682 ADC in a 3D tumor model.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (fluorescently labeled)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
PNU-159682 ADC
-
Isotype control ADC
-
Confocal microscope
-
Spheroid viability assays (e.g., 3D CellTiter-Glo®)
-
Spheroid dissociation reagents (optional, for flow cytometry)
Procedure:
-
Spheroid Formation:
-
Prepare a mixed-cell suspension of Ag+ and fluorescent Ag- cells at a desired ratio.
-
Seed the cell suspension into ultra-low attachment plates.[11]
-
Centrifuge the plates at low speed to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for spheroid formation.
-
-
ADC Treatment: Add the PNU-159682 ADC and isotype control ADC to the spheroids at various concentrations.
-
Incubation: Incubate the spheroids with the ADCs for an extended period (e.g., 5-10 days). Monitor spheroid growth and morphology daily.
-
Data Acquisition:
-
Imaging: Use a confocal microscope to visualize the spatial distribution of the fluorescent Ag- cells within the spheroids. Assess the viability of both cell populations using live/dead staining.
-
Spheroid Viability: Measure the overall viability of the spheroids using a 3D-compatible viability assay.
-
Flow Cytometry (Optional): Dissociate the spheroids into single cells and analyze the viability of the fluorescent Ag- population by flow cytometry.[12]
-
-
Data Analysis:
-
Quantify the reduction in the fluorescent Ag- cell population within the treated spheroids compared to controls.
-
Analyze the penetration of the cytotoxic effect from the outer layers of the spheroid to the core.
-
In Vivo Assessment of the Bystander Effect
The bystander effect can also be evaluated in vivo using admixed tumor models in immunodeficient mice.[8][13]
Conceptual Framework:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells should be engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.[5][8]
-
ADC Treatment: Once tumors are established, treat the mice with the PNU-159682 ADC, an isotype control ADC, or vehicle.
-
Monitoring: Monitor tumor growth using calipers. Monitor the Ag- cell population specifically by bioluminescence imaging.[13]
-
Analysis: A significant reduction in the bioluminescence signal in the PNU-159682 ADC-treated group compared to the control groups would indicate an in vivo bystander effect.
The following diagram illustrates the logical relationship for evaluating the bystander effect across different model systems.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 11. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Mal-N(Me)-C6-N(Me)-PNU-159682
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the drug-linker conjugate Mal-N(Me)-C6-N(Me)-PNU-159682.
Understanding the Challenge: Why Solubility Can Be an Issue
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a potent cytotoxic payload, PNU-159682, attached to a maleimide-functionalized linker, Mal-N(Me)-C6-N(Me). The inherent hydrophobicity of both the PNU-159682 payload and parts of the linker can lead to poor aqueous solubility.[][2] This can result in several experimental challenges, including aggregation, precipitation, and difficulties in achieving the desired concentration for conjugation reactions.[][3]
Troubleshooting Guide: Addressing Solubility Issues
This guide is designed to help you systematically troubleshoot and resolve common solubility problems with this compound.
Issue 1: Precipitate Formation During Reconstitution
Question: I am observing a precipitate immediately after adding an aqueous buffer to my lyophilized this compound. What should I do?
Answer:
Immediate precipitation upon reconstitution is a common issue with hydrophobic molecules. Here’s a step-by-step approach to address this:
-
Organic Co-solvent Selection: PNU-159682 is known to be soluble in organic solvents like DMSO and DMF. Begin by dissolving the drug-linker conjugate in a minimal amount of a compatible organic co-solvent before adding the aqueous buffer.
-
Gradual Addition: Add the aqueous buffer to the organic solution of the drug-linker in a slow, dropwise manner while gently vortexing. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Sonication: If a precipitate still forms, gentle sonication in a water bath for short intervals can help to break up aggregates and improve dissolution.
-
Temperature Adjustment: Gently warming the solution may improve solubility. However, be cautious with temperature as excessive heat can degrade the compound. Monitor the stability of the compound at elevated temperatures.
Issue 2: Aggregation of the Antibody-Drug Conjugate (ADC) Post-Conjugation
Question: After conjugating this compound to my antibody, I am observing aggregation and the formation of high molecular weight species. How can I prevent this?
Answer:
ADC aggregation is often driven by the increased hydrophobicity of the conjugate, especially with a high drug-to-antibody ratio (DAR).[] The following strategies can help mitigate aggregation:
-
Optimize the Conjugation Reaction:
-
Co-solvent Concentration: Keep the concentration of any organic co-solvent (used to dissolve the drug-linker) in the final conjugation reaction mixture as low as possible, ideally below 10%.
-
pH of the Reaction Buffer: The pH of the conjugation buffer can influence both the reaction efficiency and the stability of the ADC. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended.[4][5] It is crucial to ensure the pH is not close to the isoelectric point (pI) of the antibody, as this can lead to precipitation.
-
Ionic Strength: Adjusting the ionic strength of the buffer with salts like NaCl can help to minimize protein-protein interactions that lead to aggregation.[6]
-
-
Formulation of the Purified ADC:
-
Buffer Composition: Formulate the purified ADC in a buffer that enhances its stability. The choice of buffer, its pH, and the presence of excipients are critical.
-
Use of Excipients: The inclusion of stabilizing excipients can significantly reduce aggregation.[][6] Common excipients include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can prevent surface-induced aggregation.[6]
-
Sugars: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.
-
Amino Acids: Certain amino acids like arginine and proline can help to increase solubility and prevent unfolding.[7]
-
-
Issue 3: Difficulty in Achieving Desired Concentration
Question: I am unable to reach the target concentration of this compound in my desired aqueous buffer for the conjugation reaction. What are my options?
Answer:
If you are struggling to achieve the necessary concentration, consider the following approaches:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of biocompatible organic co-solvents (e.g., DMSO, DMF, ethanol, propylene (B89431) glycol) to find the one that provides the best solubility for the drug-linker.
-
pH Optimization: The charge state of the molecule can influence its solubility. Evaluate the solubility of the drug-linker in buffers with slightly different pH values (within a range that is compatible with your antibody).
-
Use of Hydrophilic Linkers: For future ADC design, consider incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties. PEGylation is a well-established strategy to enhance the overall solubility of ADCs.[][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for reconstituting this compound?
A1: Based on the properties of the payload PNU-159682, high-purity, anhydrous DMSO or DMF are the recommended starting solvents.
Q2: How does the N-methylation in the linker affect the solubility of the conjugate?
A2: N-methylation of amides within a linker can have variable effects on solubility. In some cases, it can increase solubility by disrupting planar conformations and intramolecular hydrogen bonds, which in turn increases the polar surface area accessible to water. However, the overall effect will depend on the specific molecular context.
Q3: What analytical techniques can I use to monitor the solubility and aggregation of my ADC?
A3: Several techniques are essential for characterizing your ADC:
-
Size Exclusion Chromatography (SEC): This is the primary method to quantify aggregates (high molecular weight species), monomers, and fragments.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity and can be used to assess the drug-to-antibody ratio (DAR) distribution and changes in the hydrophobicity profile of the ADC.[7]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the ADC and to detect light scattering caused by aggregation.
Data Presentation
Table 1: General Solubility Improvement Strategies and Their Mechanisms
| Strategy | Mechanism of Action | Key Considerations |
| Organic Co-solvents | Increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. | Keep the final concentration low in the conjugation reaction to avoid protein denaturation. |
| pH Optimization | Alters the charge state of the molecule, potentially increasing its interaction with the aqueous solvent. | Ensure the pH is compatible with the stability of both the antibody and the drug-linker. |
| Excipients (Surfactants, Sugars, Amino Acids) | Stabilize the ADC through various mechanisms, including preventing surface adsorption, shielding hydrophobic regions, and acting as cryoprotectants.[][6][9] | The choice and concentration of excipients need to be optimized for each specific ADC. |
| Hydrophilic Linkers (e.g., PEG) | Increase the overall hydrophilicity of the ADC, thereby improving its aqueous solubility and reducing aggregation.[][8] | May impact the pharmacokinetics and cell permeability of the ADC. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a minimal volume of anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mM). Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Dilution: For the conjugation reaction, dilute the DMSO stock solution into the reaction buffer. It is recommended to add the DMSO stock to the buffer, rather than the other way around, to minimize the risk of precipitation. Ensure the final DMSO concentration is as low as possible (typically <10%).
Protocol 2: Screening for Optimal Buffer Conditions for ADC Stability
-
Prepare a stock solution of your purified ADC.
-
Aliquot the ADC into different buffer conditions. Vary the pH (e.g., 6.0, 6.5, 7.0, 7.5) and the concentration of a stabilizing excipient (e.g., Arginine at 0, 50, 150, 250 mM).
-
Incubate the samples under stress conditions (e.g., elevated temperature, such as 40°C for 1 week) and at the intended storage temperature (e.g., 4°C).
-
Analyze the samples at different time points using SEC to quantify the percentage of high molecular weight species (aggregates).
-
Plot the percentage of aggregate formation versus the buffer conditions to identify the optimal formulation for your ADC.
Visualizations
Caption: Experimental workflow for solubilization, conjugation, and formulation.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesolubilitycompany.com [thesolubilitycompany.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Plasma Stability of PNU-159682 ADCs
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and enhancing the stability of PNU-159682 ADCs in plasma.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is its plasma stability in an ADC context crucial?
A1: PNU-159682 is a highly potent anthracycline derivative and a metabolite of nemorubicin.[] Its exceptional cytotoxicity, which is several hundred to thousand times stronger than its parent compound doxorubicin, makes it a powerful payload for ADCs.[] The stability of the PNU-159682 ADC in plasma is critical to ensure that the cytotoxic payload is delivered specifically to the target tumor cells and not prematurely released into systemic circulation. Premature release can lead to off-target toxicity and a reduced therapeutic window.[2][3]
Q2: What are the common causes of PNU-159682 ADC instability in plasma?
A2: Several factors can contribute to the instability of PNU-159682 ADCs in plasma, including:
-
Linker Chemistry: The choice of linker is paramount. Some linkers are susceptible to cleavage by plasma enzymes or hydrolysis.[2][3]
-
Hydrophobicity: PNU-159682, like many potent payloads, can be hydrophobic. High hydrophobicity of the drug-linker combination can lead to ADC aggregation and faster clearance from circulation.[4][5]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, potentially leading to aggregation and accelerated clearance.[6][7][8]
-
Conjugation Site: The site of conjugation on the antibody can influence the stability of the linker.[9]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of PNU-159682 ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for any ADC. While a higher DAR can enhance potency, it often comes at the cost of reduced stability and faster clearance.[6][7] ADCs with a high DAR (e.g., >8) can exhibit increased hydrophobicity, leading to a higher propensity for aggregation and more rapid clearance from the bloodstream.[7][8] It is crucial to optimize the DAR to balance potency with a favorable pharmacokinetic profile.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with PNU-159682 ADCs.
Problem 1: Rapid loss of PNU-159682 from the ADC in plasma.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Linker Instability | - Evaluate different linker chemistries. For PNU-159682, consider stable linkers such as certain peptide-based cleavable linkers (e.g., valine-citrulline) or non-cleavable linkers.[2] Recent advancements in linker technology, such as those incorporating hydrophilic spacers or novel enzymatic cleavage sites, may offer enhanced stability.[2][4] |
| - Modify the linker structure. The introduction of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker can improve the ADC's solubility and plasma half-life.[4][5][10] | |
| Inappropriate Conjugation Site | - Explore site-specific conjugation. Conjugating PNU-159682 to specific, engineered sites on the antibody can lead to more homogeneous ADCs with improved stability compared to random conjugation to lysine (B10760008) or cysteine residues.[9] |
Problem 2: Aggregation of PNU-159682 ADC in formulation or plasma.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Hydrophobicity | - Incorporate hydrophilic linkers. The use of hydrophilic linkers, such as those containing PEG or other polar groups, can significantly reduce the hydrophobicity of the ADC and minimize aggregation.[4][5][10] |
| - Optimize the Drug-to-Antibody Ratio (DAR). A lower DAR may be necessary to reduce the overall hydrophobicity and improve the solubility and stability of the ADC.[7] | |
| - Formulation optimization. Screen different buffer conditions (pH, ionic strength) and excipients to identify a formulation that minimizes aggregation. | |
| High DAR | - Reduce the DAR. Prepare ADCs with a lower average DAR and assess the impact on aggregation and plasma stability. While this might slightly decrease potency per antibody, the improved pharmacokinetic profile can lead to better overall efficacy.[6][7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of PNU-159682 ADCs by LC-MS
Objective: To determine the rate of drug-linker cleavage and aggregation of a PNU-159682 ADC in plasma from different species.
Methodology:
-
Sample Preparation:
-
Incubate the PNU-159682 ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to quench any further reactions.
-
-
Analysis of Intact ADC (Average DAR):
-
Thaw the plasma samples.
-
Use an affinity capture method (e.g., Protein A magnetic beads) to isolate the ADC from the plasma matrix.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.
-
-
Analysis of Free PNU-159682 (Released Payload):
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the released PNU-159682 by LC-MS/MS.
-
Quantify the amount of free PNU-159682 by comparing its peak area to that of the internal standard and a standard curve.
-
Data Presentation:
| Time (hours) | Average DAR (LC-MS) | % Free PNU-159682 (LC-MS/MS) | % Aggregation (SEC-HPLC) |
| 0 | |||
| 1 | |||
| 6 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| 168 |
Caption: Representative table for summarizing plasma stability data of a PNU-159682 ADC.
Visualizations
Caption: Potential degradation pathways of PNU-159682 ADCs in plasma.
Caption: A logical workflow for troubleshooting PNU-159682 ADC plasma instability.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Technical Support Center: Optimizing the Drug-to-Antibody Ratio for an Improved Therapeutic Index
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) to enhance their therapeutic index.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the significance of DAR in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, safety, and pharmacokinetics.[3][] An optimal DAR is crucial for balancing the potency and toxicity of an ADC to achieve the best possible therapeutic outcome.[] Insufficient drug loading can lead to reduced potency, while an excessive DAR may result in increased toxicity and negatively impact pharmacokinetic properties.[3][5]
Q2: How does the DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR has a profound impact on the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR can enhance potency by delivering more cytotoxic payload to the target cancer cells.[2][3] However, this relationship is not always linear, and excessively high DARs may not necessarily improve efficacy, especially if the number of target antigens on cancer cells is limited.[2]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[2][6][7] This can be due to the premature release of the payload into circulation or off-target uptake of the more hydrophobic ADC.[2][8]
-
Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from the bloodstream, often through uptake by the liver.[2][8] This reduced circulation half-life can diminish the overall therapeutic effect.[2]
Q3: What is considered an optimal DAR?
A3: There is no universal optimal DAR for all ADCs; it must be determined empirically for each specific ADC.[2] However, a DAR value between 2 and 4 is often considered a good starting point, as it typically provides a balance between efficacy and safety.[1][3][] Some newer and highly effective ADCs, like Enhertu, have a higher DAR of approximately 8, indicating that the optimal DAR can vary significantly based on the specific antibody, linker, and payload combination.
Q4: What are the primary strategies for controlling the DAR during conjugation?
A4: The two main strategies for controlling DAR are:
-
Stochastic (Non-Specific) Conjugation: This traditional method involves conjugating the drug to naturally occurring amino acid residues on the antibody, such as lysines or cysteines (from reduced interchain disulfides).[2] This results in a heterogeneous mixture of ADC species with a range of DAR values.[2][6] Achieving a consistent average DAR with this method requires strict control over reaction parameters like stoichiometry, pH, and temperature.[2][10]
-
Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific and uniquely reactive sites for conjugation.[2][10] Methods include using engineered cysteines, non-natural amino acids, or enzymatic techniques.[2][10] Site-specific conjugation produces a more homogeneous ADC product with a precisely controlled DAR, which can lead to an improved therapeutic window and better batch-to-batch consistency.[2][11]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during ADC development and DAR analysis in a question-and-answer format.
Q: My average DAR is inconsistent between different production batches. What are the likely causes and how can I fix this?
A: Inconsistent DAR between batches is a frequent challenge, particularly with stochastic conjugation methods.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reactant Stoichiometry | Ensure the precise and consistent molar ratio of the linker-payload to the antibody.[2] Small variations can significantly impact the final DAR.[2] |
| Variations in Reaction Parameters | Tightly control the pH, temperature, and reaction time.[2][10] Use calibrated equipment and standardized protocols. |
| Inconsistent Antibody Reduction (for Cysteine Conjugation) | The efficiency of reducing interchain disulfide bonds is critical.[2] Ensure consistent and complete reduction to provide a consistent number of available thiol groups for conjugation. Monitor the reduction step carefully. |
| Variable Reagent Quality | Verify the purity and concentration of the linker-payload, reducing agents, and buffers before each conjugation reaction.[2] Degradation or incorrect concentration of stock solutions can be a significant source of error. |
Q: The in vivo efficacy of my ADC is lower than expected, even though the average DAR is within the target range. What could be the issue?
A: Achieving the target average DAR is essential, but other factors can influence in vivo efficacy.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Conjugation Site | With stochastic conjugation, the payload might attach to sites that interfere with antigen binding, reducing potency.[2] Consider using site-specific conjugation to avoid this issue.[2] |
| Linker Instability | The linker may be unstable in circulation, leading to premature payload release before the ADC reaches the tumor.[2][8] This reduces the effective dose at the target and can increase systemic toxicity.[8] Evaluate linker stability in plasma. |
| ADC Aggregation | The conjugation process, especially with hydrophobic payloads, can induce aggregation.[8][12] Aggregates can be cleared more rapidly from circulation and may have altered efficacy. Analyze for aggregation using Size Exclusion Chromatography (SEC). |
Q: I am having difficulty with the Hydrophobic Interaction Chromatography (HIC) analysis of my ADC. The high-DAR species are not eluting properly. How can I resolve this?
A: This is a common challenge in HIC analysis due to the increased hydrophobicity of high-DAR species, which can cause them to bind irreversibly to the column.[2]
| Troubleshooting Step | Detailed Protocol/Action |
| Optimize the Gradient | Extend the gradient time or use a shallower gradient to improve the separation between different DAR species.[2] |
| Modify Mobile Phase | Add a small amount of a mild organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase to reduce the hydrophobicity of the high-DAR species and facilitate their elution. |
| Adjust Flow Rate and Temperature | Lowering the flow rate can sometimes improve resolution. Increasing the column temperature may also help in eluting highly hydrophobic species. |
| Select an Appropriate HIC Column | Different HIC columns have varying levels of hydrophobicity. Experiment with different columns to find one that provides the best separation for your specific ADC. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to DAR optimization.
Protocol 1: Cysteine-Based Stochastic ADC Conjugation
This protocol outlines a two-step process for conjugating a linker-payload to a monoclonal antibody (mAb) via interchain cysteine residues.
-
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[2]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[2]
-
-
Step 2: Conjugation
-
Add the linker-payload (e.g., a maleimide-activated drug) to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will determine the average DAR and should be optimized.
-
Allow the reaction to proceed at 4°C for 12-18 hours or at room temperature for 1-4 hours with gentle stirring.[3]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the payload.[2]
-
Purify the resulting ADC from the unconjugated payload, quencher, and other reactants using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[2]
-
Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 2), SEC, and Mass Spectrometry.[2]
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[3]
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of 1-5 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[3]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). The peak with the lowest retention time is the unconjugated antibody (DAR0), and subsequent peaks represent increasing DARs.[3]
-
Integrate the peak area for each species.[3]
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows in DAR optimization.
Caption: Experimental workflow for ADC development and DAR optimization.
Caption: Relationship between DAR and the therapeutic index of an ADC.
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Payloads like PNU-159682
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, particularly when working with highly hydrophobic payloads such as PNU-159682.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation and precipitation of our ADC after conjugating a hydrophobic payload, PNU-159682. What are the primary causes?
A1: Aggregation of ADCs, especially those with hydrophobic payloads like PNU-159682, is a common challenge driven by several factors:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface creates patches that promote intermolecular hydrophobic interactions, leading to self-association and aggregation.[1][2] This is a primary driver for the increased aggregation propensity.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased overall hydrophobicity of the ADC.[2][3] While a high DAR can enhance cytotoxic potency, it frequently leads to a greater tendency for aggregation and can negatively impact stability and pharmacokinetic profiles.[2][4]
-
Unfavorable Formulation Conditions: Suboptimal formulation conditions can destabilize the ADC and promote aggregation. Key factors include:
-
pH: If the buffer pH is near the isoelectric point (pI) of the ADC, its solubility is minimal, increasing the likelihood of aggregation.[1]
-
Ionic Strength: Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[5]
-
Co-solvents: Organic co-solvents used to dissolve the hydrophobic payload-linker during conjugation can sometimes induce antibody denaturation and aggregation.[6]
-
-
Conjugation Chemistry: The conjugation process itself can introduce instability. For instance, certain chemical modifications on the antibody surface can induce conformational changes that expose hydrophobic regions, making the ADC more prone to aggregation.[3][4]
Q2: What are the consequences of ADC aggregation for our preclinical studies?
A2: ADC aggregation can significantly compromise your experimental outcomes and the overall developability of your therapeutic candidate:
-
Reduced Therapeutic Efficacy: Aggregated ADCs can exhibit altered binding affinity to the target antigen.[7] Furthermore, aggregates are often cleared more rapidly from circulation, leading to reduced exposure and diminished in vivo efficacy.[2]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, is a major concern as they can elicit an immune response, potentially leading to the production of anti-drug antibodies (ADAs).[8] This can neutralize the therapeutic effect and cause adverse reactions.
-
Physical Instability: Aggregation leads to physical instability of the ADC formulation, which can manifest as visible particulates and precipitation.[7] This compromises the product's shelf-life, manufacturability, and safety.
-
Potential for Off-Target Toxicity: Aggregates can lead to undesirable off-target effects and toxicities.[7]
Q3: How can we proactively mitigate aggregation when working with PNU-159682 or other hydrophobic payloads?
A3: A multi-faceted approach is recommended to prevent or minimize ADC aggregation:
-
Linker and Payload Modification:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to mask the hydrophobicity of the payload and improve the solubility and stability of the ADC.[1][]
-
Payload Modification: Where possible, modifying the payload to increase its hydrophilicity without compromising its potency can be a valuable strategy.[]
-
Solubilizing Technologies: Novel technologies, such as the incorporation of chito-oligosaccharides (e.g., ChetoSensar™), have been shown to dramatically increase the solubility of ADCs with hydrophobic payloads.[6]
-
-
Control of Drug-to-Antibody Ratio (DAR):
-
Lowering DAR: Reducing the DAR can decrease the overall hydrophobicity and aggregation propensity of the ADC.[6] However, this needs to be balanced with maintaining sufficient potency.
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR. This can lead to improved stability and a better therapeutic window compared to random conjugation methods.[]
-
-
Formulation Optimization:
-
pH and Buffer Selection: Empirically screen a range of pH values and buffer systems to identify conditions that maximize the solubility and stability of the ADC.
-
Use of Excipients: The inclusion of stabilizers such as sugars (e.g., sucrose, trehalose), amino acids, and non-ionic surfactants (e.g., polysorbate 20 or 80) can help to prevent aggregation.[1][]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a common strategy to improve the stability of ADCs that are prone to aggregation in liquid formulations.[5]
-
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| Increased High Molecular Weight (HMW) Species in SEC-HPLC | Hydrophobic interactions leading to self-association. | - Optimize the mobile phase of your SEC-HPLC method by adding organic modifiers (e.g., acetonitrile, isopropanol) or adjusting the salt concentration to disrupt hydrophobic interactions.[10]- Confirm aggregation with an orthogonal method like Dynamic Light Scattering (DLS). |
| Visible Precipitation After Conjugation or During Storage | ADC concentration exceeds its solubility limit under the current formulation conditions. | - Screen different buffer compositions, pH, and excipients to improve solubility.[]- Consider reducing the ADC concentration.- For long-term storage, evaluate lyophilization as a formulation strategy.[5] |
| Inconsistent Results in Cell-Based Potency Assays | Heterogeneity of the ADC preparation due to the presence of aggregates. | - Purify the ADC using preparative SEC to isolate the monomeric species for in vitro studies.[7]- Characterize the purified monomeric fraction to ensure its integrity before use in assays. |
| Poor In Vivo Efficacy and/or Rapid Clearance | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the ADC. Consider linker modification or site-specific conjugation to produce a more homogeneous and stable product.[2]- Analyze the ADC's stability in plasma in vitro. |
Key Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregates (High Molecular Weight Species - HMWS), and fragments (Low Molecular Weight Species - LMWS) in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, or similar)[11]
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0 (adjust as needed to minimize secondary interactions)[10][12]
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.[12]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[12]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter to remove any large particulates.[10]
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.[13]
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with aggregates eluting earlier (at a lower retention volume) and fragments eluting later.
-
Data Analysis: Integrate the peak areas for the HMW species, the monomer, and the LMW species. Calculate the percentage of each species relative to the total peak area.
Expected Results: A chromatogram showing separated peaks for different species. A high-quality ADC preparation should predominantly consist of the monomeric peak.
| Species | Expected Retention Time | Acceptable Range (Illustrative) |
| Aggregates (HMWS) | Earlier than monomer | < 5% |
| Monomer | Main peak | > 95% |
| Fragments (LMWS) | Later than monomer | < 1% |
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
-
ADC sample
-
Filtered (0.22 µm) formulation buffer
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters, including temperature (e.g., 25°C) and scattering angle.[14]
-
Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in a filtered buffer. The buffer should be the same as the one used for the DLS blank measurement. Ensure the sample is free of air bubbles.[15]
-
Cuvette Cleaning: Ensure the cuvette is meticulously clean by rinsing it with filtered water and then the filtered buffer.[14]
-
Blank Measurement: Measure the scattering of the filtered buffer to ensure there is no background contamination.
-
Sample Measurement: Carefully pipette the ADC sample into the cuvette, avoiding the introduction of bubbles. Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.[14]
-
Data Analysis: The instrument software will generate a correlation function and calculate the size distribution. Key parameters to note are the average hydrodynamic radius (or diameter) and the Polydispersity Index (PDI). An increase in the average particle size or a high PDI value (>0.2) can indicate the presence of aggregates.[7]
Expected Results:
-
Monomeric ADC: A single, narrow peak with a low PDI.
-
Aggregated ADC: A broader peak, a larger average particle size, and/or the presence of multiple peaks corresponding to different size populations, and a higher PDI.
Visualizations
Caption: Mechanism of ADC aggregation induced by hydrophobic payloads.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Overcoming Resistance to PNU-159682-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to PNU-159682-based Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action in an ADC context?
PNU-159682 is a highly potent anthracycline derivative and a metabolite of nemorubicin (B1684466).[1] It is reported to be over 3,000 times more cytotoxic than its parent compounds, nemorubicin and doxorubicin.[1] In the context of an ADC, PNU-159682 acts as the cytotoxic payload. Once the ADC binds to its target antigen on a cancer cell and is internalized, the PNU-159682 payload is released. Its primary mechanism of action is the inhibition of DNA topoisomerase II and intercalation into DNA, which leads to DNA double-strand breaks and subsequent apoptosis (cell death) in rapidly dividing tumor cells.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to my PNU-159682-based ADC. What are the potential mechanisms of resistance?
Resistance to ADCs, including those with a PNU-159682 payload, can be multifactorial. Potential mechanisms can be broadly categorized as follows:
-
Target Antigen-Related Resistance:
-
Downregulation or loss of target antigen: The cancer cells may reduce the expression of the target antigen on their surface, leading to decreased binding of the ADC.
-
Antigen masking or mutation: Changes in the antigen's structure or the surrounding cell surface molecules might prevent the ADC from binding effectively.
-
-
Drug Efflux and Transport-Related Resistance:
-
Upregulation of ATP-Binding Cassette (ABC) transporters: Overexpression of efflux pumps like P-glycoprotein (P-gp/MDR1/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Proteins (MRPs/ABCCs) can actively pump the PNU-159682 payload out of the cell before it can exert its cytotoxic effect. While some evidence suggests PNU-159682 may overcome P-gp-mediated resistance that affects other payloads like MMAE, other transporters could still be implicated.[4]
-
-
Intracellular ADC Trafficking and Payload Release Defects:
-
Impaired ADC internalization: The cancer cell may have a reduced capacity to internalize the ADC-antigen complex.
-
Inefficient lysosomal trafficking and degradation: The ADC may not be efficiently transported to the lysosomes, or the linker may not be effectively cleaved, preventing the release of PNU-159682.
-
-
Payload-Specific Resistance:
-
Alterations in Topoisomerase II: Mutations in the TOP2A gene, which encodes for topoisomerase IIα, can alter the enzyme's structure, preventing PNU-159682 from binding and inhibiting its function.[5]
-
Enhanced DNA damage repair (DDR): Cancer cells may upregulate their DNA repair mechanisms to counteract the DNA damage induced by PNU-159682.
-
Defects in apoptotic pathways: Alterations in apoptotic signaling pathways can make the cells more resistant to the cell death signals triggered by DNA damage.
-
Q3: How can I investigate the potential resistance mechanisms in my cell line?
A systematic approach is recommended. The following table outlines key experiments to dissect the underlying resistance mechanisms:
| Resistance Mechanism Category | Recommended Experiment(s) | Purpose |
| Target Antigen Expression | Flow Cytometry, Western Blot, Immunohistochemistry (IHC) | To quantify the level of target antigen expression on the surface of resistant versus parental cells. |
| Drug Efflux | Western Blot, qRT-PCR, Rhodamine 123/Hoechst 33342 efflux assay | To measure the expression and activity of ABC transporters (e.g., P-gp, BCRP). |
| ADC Internalization & Trafficking | Immunofluorescence/Confocal Microscopy, Live-cell imaging | To visualize and quantify the internalization and lysosomal co-localization of the ADC. |
| Payload Target Alteration | DNA sequencing of TOP2A gene | To identify potential mutations in topoisomerase IIα that may confer resistance. |
| DNA Damage & Repair | Comet Assay, γH2AX staining | To assess the extent of DNA damage and the activation of the DNA damage response. |
Troubleshooting Guides
Problem 1: Decreased Potency (Increased IC50) of PNU-159682 ADC in a Previously Sensitive Cell Line.
This is a common indicator of acquired resistance. The following workflow can help you troubleshoot this issue.
Problem 2: High Variability in Cytotoxicity Assay Results.
Inconsistent results in cytotoxicity assays can obscure the true potency of your ADC.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| ADC Aggregation | Visually inspect the ADC solution for precipitates. Centrifuge the ADC solution before dilution. Prepare fresh dilutions for each experiment. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Variable Incubation Times | Standardize all incubation times precisely, especially after adding the detection reagent (e.g., MTT, XTT). |
| Payload Instability | Ensure proper storage of the ADC and payload. Minimize freeze-thaw cycles. |
Problem 3: The "Bystander Effect" of my PNU-159682 ADC seems limited.
The bystander effect, where the payload kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors.
-
Troubleshooting Strategies:
-
Linker Chemistry: The bystander effect is highly dependent on the linker used. Cleavable linkers are generally required to release a membrane-permeable payload that can diffuse to adjacent cells. If you are using a non-cleavable linker, the bystander effect will be minimal.
-
Payload Modification: The physicochemical properties of the released payload determine its ability to cross cell membranes. While PNU-159682 is a potent cytotoxin, its membrane permeability after release from the linker is a key factor.
-
Experimental System: In vitro co-culture assays are essential to quantify the bystander effect. Ensure you have a robust co-culture system with a clear distinction between antigen-positive and antigen-negative cells (e.g., using fluorescent reporters).
-
Detailed Experimental Protocols
1. Generation of ADC-Resistant Cell Lines
This protocol describes a common method for generating cell lines with acquired resistance to an ADC through continuous exposure.
-
Principle: Cancer cell populations are heterogeneous. By exposing a cell line to gradually increasing concentrations of an ADC, a subpopulation of resistant cells can be selected and expanded.
-
Methodology:
-
Determine Initial IC50: Perform a standard cytotoxicity assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of the PNU-159682 ADC on the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the ADC at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., resumption of proliferation). When the cells reach ~80% confluency, passage them into a new flask with fresh ADC-containing media.
-
Dose Escalation: Once the cells are stably proliferating at the current ADC concentration, double the concentration of the ADC in the culture medium.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of the ADC compared to the initial IC50 (e.g., 10-fold or higher).
-
Characterization: Periodically test the IC50 of the resistant cell population to quantify the level of resistance. It is also advisable to freeze down cell stocks at various stages of resistance development.[6][7][8]
-
2. In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a colorimetric assay to measure cell viability and determine the IC50 of a PNU-159682-based ADC.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for quantification.[9][10]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC in complete growth medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the ADC's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[2][9][10]
-
3. Western Blot for ABC Transporter Expression
This protocol is for detecting the expression levels of ABC transporters like P-gp (ABCB1) and BCRP (ABCG2).
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis.
-
Methodology:
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors to extract total protein. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-ABCB1, anti-ABCG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[11][12][13]
-
4. ADC Internalization Assay by Immunofluorescence
This protocol allows for the visualization of ADC binding and internalization into cells.
-
Principle: A fluorescently labeled secondary antibody is used to detect the ADC that has been internalized by the cells. Confocal microscopy is used to visualize the subcellular localization.
-
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the PNU-159682 ADC at a specified concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization. As a control, incubate one set of cells at 4°C to allow binding but prevent internalization.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like Triton X-100 or saponin.
-
Staining:
-
Block with a suitable blocking buffer.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
-
(Optional) Co-stain with a lysosomal marker (e.g., LAMP1 antibody followed by a different colored secondary antibody) to assess lysosomal trafficking.
-
Stain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.[14][15][16]
-
This technical support center provides a starting point for addressing resistance to PNU-159682-based ADCs. For further assistance, please consult the relevant scientific literature and consider collaborating with experts in ADC development and resistance mechanisms.
References
- 1. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recurrent mutations in topoisomerase IIα cause a previously undescribed mutator phenotype in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Homogeneous PNU-159682 ADCs
Welcome to the technical support center for refining the purification of Antibody-Drug Conjugates (ADCs) utilizing the highly potent cytotoxic agent PNU-159682.[1][2][3] PNU-159682, a metabolite of the anthracycline nemorubicin, is a topoisomerase II inhibitor noted for its exceptional potency, making it a valuable payload for ADCs.[1][4][5] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals achieve highly pure and homogeneous PNU-159682 ADC preparations.
The hydrophobicity of the conjugated small molecule can lead to challenges during manufacturing and analysis, such as the formation of aggregates.[6] Therefore, robust purification and characterization methods are critical. Key impurities to monitor and remove during ADC purification include aggregates, unconjugated antibodies, and residual free drug/linker, as these can impact the efficacy, safety, and pharmacokinetic profile of the ADC.[][8]
Troubleshooting Guides
Effective purification of ADCs, particularly those with hydrophobic payloads like PNU-159682, often requires careful optimization of chromatographic steps. Hydrophobic Interaction Chromatography (HIC) is a primary tool for separating ADC species based on their drug-to-antibody ratio (DAR).[9][10][11] Size Exclusion Chromatography (SEC) is essential for monitoring and quantifying high molecular weight species (aggregates).[12][13][14]
The following table addresses common issues encountered during the HIC and SEC purification and analysis of PNU-159682 ADCs.
Table 1: Troubleshooting Common Issues in ADC Purification
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Technique |
| Poor resolution of DAR species | 1. Gradient is too steep.2. Inappropriate HIC column chemistry.3. Mobile phase composition is not optimal. | 1. Decrease the gradient slope (e.g., extend the gradient time).2. Screen columns with different hydrophobicities (e.g., Butyl, Phenyl). A less hydrophobic column may prevent irreversible binding of high-DAR species.3. Optimize salt concentration in the binding buffer (e.g., ammonium (B1175870) sulfate, ammonium acetate) to modulate interaction strength.[15] | HIC |
| Low ADC recovery / Peak loss | 1. Strong, irreversible binding of high-DAR species to the HIC column.2. ADC precipitation in high salt concentration buffer. | 1. Add a low percentage of organic modifier (e.g., isopropanol) to the elution buffer.2. Reduce the initial salt concentration in the binding buffer or screen different types of salts. | HIC |
| High levels of aggregation | 1. Exposure to organic solvents during conjugation.2. High local protein concentration.3. Suboptimal buffer conditions (pH, ionic strength).4. Hydrophobicity of the PNU-159682 payload.[12] | 1. Minimize the use of co-solvents or use less denaturing ones.2. Perform purification at a lower protein concentration.3. Screen different buffer formulations; consider adding excipients like arginine or polysorbate to reduce aggregation.4. Use SEC to remove aggregates before or after the HIC step. | SEC / Formulation |
| Peak tailing in SEC analysis | 1. Secondary hydrophobic or ionic interactions between the ADC and the SEC column matrix. | 1. Increase the salt concentration of the mobile phase (e.g., 150-250 mM NaCl or KCl) to minimize ionic interactions.2. Add a small percentage of an organic modifier (e.g., 5-10% isopropanol (B130326) or acetonitrile) to disrupt hydrophobic interactions.[14] | SEC |
| Presence of free PNU-159682 | 1. Incomplete removal during initial purification steps (e.g., diafiltration).2. Linker instability leading to premature drug release. | 1. Perform thorough buffer exchange using tangential flow filtration (TFF) after conjugation.[]2. Use a dedicated HIC or reversed-phase chromatography step designed to separate small molecules from the protein. | TFF / HPLC |
Frequently Asked Questions (FAQs)
Q1: Why is HIC the preferred method for separating different DAR species of PNU-159682 ADCs?
A: HIC is ideal for DAR separation because it operates under non-denaturing conditions, preserving the native structure of the antibody.[9][10] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated PNU-159682 molecules.[15] This allows for the resolution of unconjugated antibody (DAR 0) from ADCs with varying numbers of payloads (DAR 2, 4, etc.), which is critical for producing a homogeneous product.[11]
Q2: My high-DAR species (e.g., DAR 4, 6) are not eluting from the HIC column. What should I do?
A: This is a common challenge with hydrophobic payloads. The high hydrophobicity of these species can cause them to bind very tightly to the HIC resin.[] To facilitate elution, you can try several strategies:
-
Use a less hydrophobic column: Switch from a Butyl- or Phenyl-based resin to one with lower hydrophobicity.
-
Modify the elution buffer: Introduce a low concentration (e.g., 5-15%) of a mild organic solvent like isopropanol or acetonitrile (B52724) into mobile phase B (the low-salt buffer) to reduce hydrophobic interactions.
-
Optimize the gradient: Ensure the gradient reaches 100% of the low-salt mobile phase and hold it for several column volumes.
Q3: How can I accurately quantify the percentage of aggregates in my ADC preparation?
A: Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.[12][13] An SEC-HPLC or UPLC system equipped with a UV detector is used to separate molecules based on their hydrodynamic radius. Aggregates, being larger, elute before the monomeric ADC. By integrating the peak areas, you can determine the relative percentage of high-molecular-weight species (aggregates), the desired monomer, and any low-molecular-weight fragments.[12]
Q4: Can I use one chromatography step to remove both aggregates and achieve DAR separation?
A: While possible in some cases, it is generally challenging. HIC is optimized for separation based on hydrophobicity (DAR), while SEC separates based on size (aggregation). Often, a multi-step purification strategy is more effective. A typical workflow involves an initial capture or buffer exchange step, followed by HIC for DAR refinement, and then a final SEC step (often called a polishing step) to remove any remaining aggregates and for final buffer exchange.[17]
Q5: What impact does the conjugation site have on purification?
A: The conjugation site significantly impacts the homogeneity of the initial ADC mixture. Site-specific conjugation methods, such as those using engineered cysteines or enzymatic approaches, produce a more defined product with a narrower DAR distribution.[5][18] This can simplify the subsequent purification process, as there are fewer species to separate. In contrast, stochastic conjugation to native lysines or cysteines results in a highly heterogeneous mixture that requires more rigorous HIC optimization to isolate a specific DAR species.[19]
Experimental Protocols & Data Presentation
Protocol 1: HIC-HPLC Method for DAR Analysis of PNU-159682 ADCs
This protocol provides a starting point for analyzing the drug load distribution of a PNU-159682 ADC. Optimization will be required based on the specific antibody and linker characteristics.[10]
-
System: HPLC or UPLC system with a UV detector
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.8
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 6.8, containing 20% Isopropanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: 280 nm
Procedure:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
0-2 min: 100% A
-
2-12 min: Linear gradient from 100% A to 100% B
-
12-14 min: 100% B
-
14-15 min: Return to 100% A
-
15-20 min: Re-equilibrate at 100% A
-
-
Data Analysis: Identify peaks corresponding to different DAR species (unconjugated mAb elutes first, followed by species with increasing DAR). Calculate the weighted average DAR using the peak areas.
Protocol 2: SEC-HPLC Method for Aggregation Analysis
This protocol is for quantifying high molecular weight species in the ADC sample.[6]
-
System: HPLC or UPLC system with a UV detector
-
Column: TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm (or equivalent)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: 280 nm
Procedure:
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 2-3 column volumes).
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the sample.
-
Isocratic Elution: Run the isocratic mobile phase for 30 minutes.
-
Data Analysis: Integrate the peak areas to quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight fragments.
Data Presentation: Example Purification Summary
The table below illustrates how to present data from a purification campaign aimed at isolating a homogeneous DAR 2 ADC.
Table 2: Illustrative Purification Summary for PNU-159682 ADC
| Purification Step | Total Protein (mg) | Yield (%) | Average DAR (by HIC) | Monomer Purity (by SEC) | Key Impurities Removed |
| Crude Conjugation Mix | 100 | 100% | 1.95 | 92.5% | - |
| HIC Pool (DAR 2 Fraction) | 45 | 45% | 2.01 | 93.1% | DAR 0, DAR 4, free drug |
| SEC Polish Pool | 41 | 91% (step) | 2.01 | 99.2% | Aggregates |
| Final Product | 41 | 41% (overall) | 2.01 | 99.2% | - |
Visualizations (Graphviz)
Visual workflows can clarify complex processes and decision-making steps.
Caption: General workflow for the purification of homogeneous PNU-159682 ADCs.
Caption: Troubleshooting decision tree for optimizing HIC resolution of ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. agilent.com [agilent.com]
- 8. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. tandfonline.com [tandfonline.com]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
linker stability issues with maleimide-based conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address linker stability issues encountered during maleimide-based conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide.[1][2][3][4][5] In a biological environment rich in other thiols, such as glutathione (B108866) or serum albumin, the released maleimide can react with these molecules, leading to irreversible deconjugation and potential off-target effects.[2][6][7][8][9]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water to form a stable succinamic acid thioether.[2][3][4][10] This process is generally accelerated at basic pH (above 7.5).[2][4] While hydrolysis prevents the retro-Michael reaction and stabilizes the conjugate, it can introduce structural heterogeneity as two isomeric products can be formed.[4]
Q2: How does pH affect the stability and efficiency of maleimide-thiol conjugation?
A2: pH is a critical factor in maleimide-thiol chemistry:
-
Conjugation Reaction (pH 6.5-7.5): This range is optimal for the conjugation reaction. The thiol group is sufficiently deprotonated to be nucleophilic, while the maleimide group remains relatively stable and specific for thiols.[4]
-
Below pH 6.5: The rate of conjugation slows down significantly because the thiol group is mostly protonated and thus less nucleophilic.[4]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[2][4] Additionally, the potential for side reactions with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues, increases.[11][12]
Q3: What are "next-generation" maleimides and how do they improve stability?
A3: Next-generation maleimides are chemically modified maleimides designed to overcome the stability issues of traditional N-alkyl maleimides. Key examples include:
-
N-Aryl Maleimides: These maleimides, with an aromatic ring attached to the nitrogen, accelerate the hydrolysis of the thiosuccinimide ring after conjugation.[13][14][15] This rapid, intramolecularly catalyzed ring-opening leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[13][14][16]
-
Diiodomaleimides: These reagents offer rapid bioconjugation with reduced hydrolysis of the maleimide itself before conjugation, allowing for efficient cross-linking even in sterically hindered systems.[17]
-
Self-Hydrolyzing Maleimides: These are engineered with groups that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH, enhancing the stability of the resulting conjugate.[12][18]
Q4: Can the conjugation site on a protein influence the stability of the maleimide-thiol linkage?
A4: Yes, the local microenvironment of the cysteine residue on the protein can significantly impact the stability of the conjugate. For instance, conjugation at a site with a positively charged environment can promote the hydrolysis of the succinimide ring, thereby stabilizing the linkage.[10] The accessibility of the conjugation site also plays a role.[10]
Troubleshooting Guide
Problem 1: Low conjugation efficiency or low yield of the final conjugate.
-
Possible Cause 1: Maleimide Hydrolysis. The maleimide reagent may have hydrolyzed before reacting with the thiol. This is common if stock solutions are prepared in aqueous buffers and stored for extended periods.[4][11]
-
Troubleshooting Steps:
-
Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4][11]
-
Ensure the conjugation buffer pH is strictly within the 6.5-7.5 range.[4] Use non-nucleophilic buffers such as phosphate (B84403) or HEPES.[4]
-
-
-
Possible Cause 2: Incomplete Reduction of Disulfide Bonds. If conjugating to cysteines that were part of a disulfide bond, incomplete reduction will result in fewer available thiols for conjugation.
Problem 2: The conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: A combination of retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation (loss of activity), while hydrolysis creates stable isomers, resulting in analytical heterogeneity (e.g., multiple peaks on HPLC).[4]
-
Troubleshooting Steps:
-
Problem 3: Premature drug release is observed in in vitro plasma stability studies or in vivo.
-
Possible Cause: Thiol exchange via the retro-Michael reaction. The thiosuccinimide linkage is breaking, and the released maleimide-payload is reacting with abundant thiols in the plasma, such as albumin.[2][8][9][10]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify the payload conjugated to albumin or other plasma proteins.[8][9][10]
-
Accelerate Hydrolysis: Before in vivo use, implement a controlled hydrolysis step to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[4][12]
-
Re-evaluate Linker Chemistry: Consider using a next-generation maleimide (e.g., N-aryl maleimide) that forms a more stable conjugate.[13][14][16]
-
-
Quantitative Data Summary
The stability of maleimide-based conjugates is highly dependent on the specific maleimide derivative and the experimental conditions.
| Linker Type | Condition | Stability Metric (Half-life or % Deconjugation) | Reference(s) |
| N-Alkyl Maleimide Adducts | In thiol-containing buffer/serum at 37°C | 35-67% deconjugation over 7 days | [13][14] |
| In presence of glutathione | Half-life of 20-80 hours | [19][20] | |
| N-Aryl Maleimide Adducts | In thiol-containing buffer/serum at 37°C | < 20% deconjugation over 7 days | [13][14] |
| Maleamic Methyl Ester-based Adduct | In albumin solution (25 mg/mL) at 37°C | ~3.8% payload shedding after 14 days | [21][22] |
| Maleamic Methyl Ester-based Adduct | In presence of excess N-acetylcysteine at 37°C | ~9% payload shedding after 21 days | [21] |
| Traditional Maleimide Adduct | In presence of excess N-acetylcysteine at 37°C | ~31% payload shedding after 21 days | [21] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an antibody-drug conjugate (ADC) and the rate of drug deconjugation in plasma.[10]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[10]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[10]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[10][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[8][9][10] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[10]
Protocol 2: Thiol Exchange Assay
Objective: To assess the susceptibility of a maleimide conjugate to thiol exchange.
Methodology:
-
Incubate the purified conjugate at a known concentration in a buffer (e.g., PBS, pH 7.4) at 37°C.
-
Add a significant molar excess of a competing thiol, such as glutathione (GSH) or N-acetylcysteine (NAC).[6][24]
-
Collect aliquots at various time points.
-
Quench the reaction if necessary.
-
Analyze the samples by HPLC or LC-MS to monitor the decrease of the original conjugate and the formation of the thiol-exchanged product over time.[12][24]
Visualizations
Caption: Competing stability pathways for maleimide-thiol conjugates.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Experimental workflow for in vitro plasma stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 24. d-nb.info [d-nb.info]
addressing off-target toxicity of PNU-159682 payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-159682 payloads.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our antigen-negative control cell line. What could be the cause?
A1: Off-target cytotoxicity with PNU-159682 antibody-drug conjugates (ADCs) can stem from several factors:
-
Linker Instability: Premature cleavage of the linker in the culture medium can release the highly potent PNU-159682 payload, leading to non-specific cell killing. This is more likely to occur with cleavable linkers compared to non-cleavable ones. One study showed that a PNU-159682 ADC with a cleavable linker had increased non-specific cytotoxicity on antigen-negative cells compared to its non-cleavable counterpart[1].
-
"Bystander Effect": If your experimental setup involves co-culture of antigen-positive and antigen-negative cells, the release of PNU-159682 from the target cells can lead to the killing of neighboring antigen-negative cells. This is a known mechanism of action for some ADCs.
-
Non-specific Uptake: At high concentrations, ADCs can be non-specifically internalized by cells, leading to off-target toxicity.
Troubleshooting Steps:
-
Review your linker chemistry: If using a cleavable linker, assess its stability in your experimental conditions. Consider using a more stable linker or a non-cleavable linker if bystander effect is not desired.
-
Titrate your ADC: Perform a dose-response curve to determine the optimal concentration that maximizes on-target killing while minimizing off-target effects.
-
Use a target-negative control ADC: An ADC with the same payload and linker but targeting an irrelevant antigen can help differentiate between payload- and antibody-mediated off-target effects.
-
Assess the bystander effect: If bystander killing is a potential factor, specific assays can be designed to quantify this effect (see Experimental Protocols section).
Q2: What are the known off-target toxicities of PNU-159682 payloads from preclinical studies?
A2: Publicly available data on the specific off-target toxicities of PNU-159682 ADCs is limited. However, preclinical studies have provided some general insights:
-
In a non-GLP toxicology study in cynomolgus monkeys with a ROR1-targeting ADC using a PNU-159682 derivative (NBE-002), the ADC was reported to have a favorable safety profile and was well-tolerated[2][3].
-
Rodent studies with PNU-159682 ADCs have also shown them to be well-tolerated at effective doses[2][3].
-
It is important to note that PNU-159682 is an anthracycline derivative. Anthracyclines as a class are associated with potential cardiotoxicity. However, the parent compound of PNU-159682, nemorubicin (B1684466), was developed to have reduced cardiotoxicity at therapeutic doses[1].
Recommendations:
-
Researchers should conduct their own comprehensive in vivo toxicology studies in relevant species to determine the specific off-target toxicity profile of their PNU-159682 ADC.
-
Close monitoring of hematological parameters, liver function, and cardiac function is advisable in preclinical animal models.
Q3: How does the potency of PNU-159682 compare to other common ADC payloads?
A3: PNU-159682 is an exceptionally potent cytotoxic agent. It is a metabolite of nemorubicin and is significantly more potent than its parent compound and other commonly used anthracyclines like doxorubicin[4]. Its high potency allows for effective cell killing even at low drug-to-antibody ratios (DARs).
Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 Against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC70 (nmol/L) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | - | 0.081 |
| Jurkat | T-cell leukemia | 0.086 |
| CEM | T-cell leukemia | 0.075 |
| Data from a study comparing the cytotoxicity of PNU-159682 with its parent compounds. IC70 is the concentration required to inhibit cell growth by 70%.[4] |
Table 2: Preclinical Toxicology Summary for PNU-159682 ADCs
| Study Type | Species | ADC Target | Key Findings | Reference |
| Exploratory non-GLP Toxicology | Cynomolgus Monkey | ROR1 | Favorable safety profile, well-tolerated. | [2][3] |
| In Vivo Efficacy & Tolerability | Rodent | HER2, ROR1 | Well-tolerated at doses from 0.5-2 mg/kg. | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of a PNU-159682 ADC against adherent cancer cell lines.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
PNU-159682 ADC and relevant controls (e.g., unconjugated antibody, isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of the PNU-159682 ADC and control antibodies in complete culture medium. Remove the old medium from the cells and add the antibody dilutions. Incubate for the desired treatment period (e.g., 72-120 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Bystander Effect Assessment (Co-culture Assay)
This protocol allows for the evaluation of the bystander killing effect of a PNU-159682 ADC.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
PNU-159682 ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
Treatment: Treat the co-culture with the PNU-159682 ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Monitoring: Monitor the viability of the antigen-negative (fluorescent) cells over time using fluorescence microscopy or a plate reader.
-
Data Analysis: Quantify the reduction in the fluorescent signal in the ADC-treated co-cultures compared to untreated co-cultures to determine the extent of the bystander effect.
Visualizations
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for assessing PNU-159682 ADC efficacy and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Mal-N(Me)-C6-N(Me)-PNU-159682 ADCs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the Mal-N(Me)-C6-N(Me)-PNU-159682 drug-linker. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, aiming to enhance the therapeutic window of these potent anti-cancer agents.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound ADC?
A1: This ADC combines the specificity of a monoclonal antibody with the high potency of the cytotoxic payload, PNU-159682. The ADC binds to a target antigen on the surface of cancer cells and is subsequently internalized. The Mal-N(Me)-C6-N(Me) linker is designed to be stable in circulation but is cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[1] This cleavage releases the PNU-159682 payload inside the target cell. PNU-159682 is a highly potent anthracycline derivative and a topoisomerase II inhibitor.[][3] It intercalates into DNA, leading to double-strand breaks and ultimately inducing apoptosis.[]
Q2: What is the "bystander effect" and is it expected with this ADC?
A2: The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse across the cell membrane and kill neighboring, potentially antigen-negative, tumor cells.[4] This is a crucial mechanism for treating heterogeneous tumors. Since the Mal-N(Me)-C6-N(Me) linker is cleavable and releases the potent PNU-159682 payload, a bystander effect is anticipated. The ability of the released payload to permeate adjacent cell membranes will determine the extent of this effect.
Q3: What are the key factors influencing the therapeutic window of this ADC?
A3: The therapeutic window is determined by the balance between efficacy and toxicity. For this ADC, key factors include:
-
Linker Stability: Premature cleavage of the linker in circulation can lead to systemic toxicity.
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase potency but may also enhance toxicity and promote aggregation. Optimizing the DAR is critical.
-
Antibody Specificity and Internalization Rate: Efficient and specific targeting of tumor cells minimizes off-target effects.
-
Payload Potency: The extreme potency of PNU-159682 requires careful dosing to avoid toxicity to healthy tissues.[3][5]
II. Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Q: We are observing a consistently low DAR after conjugating our antibody with the this compound linker. What are the potential causes and how can we improve our conjugation efficiency?
A: Low DAR is a common issue in ADC development. Several factors related to the maleimide-thiol conjugation chemistry can contribute to this problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Antibody Reduction | - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP, DTT) to ensure complete but controlled reduction of interchain disulfide bonds. - Purification Post-Reduction: Ensure complete removal of the reducing agent before adding the drug-linker, as it can react with the maleimide (B117702) group. |
| Maleimide Hydrolysis | - Buffer pH: Maintain a pH between 6.5 and 7.5 during conjugation to minimize hydrolysis of the maleimide group. - Reaction Time: Minimize the reaction time to what is necessary for efficient conjugation. |
| Poor Solubility of Drug-Linker | - Co-solvent: Introduce a small amount of a compatible organic co-solvent (e.g., DMSO) to improve the solubility of the drug-linker in the aqueous conjugation buffer. Be cautious as high concentrations can denature the antibody. |
| Steric Hindrance | - Antibody Engineering: If possible, consider engineering cysteine residues at more accessible sites on the antibody. |
Issue 2: ADC Aggregation During or After Conjugation
Q: Our this compound ADC preparation shows significant aggregation upon analysis by size-exclusion chromatography (SEC). What could be causing this and how can we mitigate it?
A: ADC aggregation is a critical issue that can impact efficacy, safety, and manufacturability. The hydrophobicity of the PNU-159682 payload can contribute to this problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrophobic Interactions | - Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the propensity for aggregation. - Formulation Development: Screen different buffer conditions (e.g., pH, ionic strength) and excipients (e.g., polysorbates, sugars) to identify a formulation that stabilizes the ADC. |
| Conjugation Conditions | - Antibody Concentration: Perform the conjugation at a lower antibody concentration to reduce intermolecular interactions. - Temperature: Optimize the reaction temperature; lower temperatures may reduce aggregation. |
| Purification Method | - Gentle Purification: Use gentle purification methods like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) instead of more aggressive techniques that might induce aggregation. |
Issue 3: Inconsistent In Vitro Cytotoxicity Results
Q: We are observing variable IC50 values in our in vitro cytotoxicity assays with the this compound ADC. What are the likely sources of this inconsistency?
A: Reproducibility in cytotoxicity assays is crucial for accurate assessment of ADC potency.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Line Health and Passage Number | - Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Assay Conditions | - Seeding Density: Optimize and standardize the cell seeding density for each cell line. - Incubation Time: Use a consistent and optimized incubation time for ADC treatment. |
| ADC Quality | - Confirm ADC Integrity: Before each assay, confirm the integrity and purity of the ADC batch using SEC and determine the DAR. Inconsistent DAR or the presence of aggregates can lead to variable results. - Proper Storage: Store the ADC under recommended conditions to prevent degradation. |
| Payload Resistance | - Cell Line Characterization: Be aware of potential resistance mechanisms in your cell lines, such as the expression of drug efflux pumps (e.g., P-glycoprotein). PNU-159682 has been reported to be affected by some resistance mechanisms. |
III. Quantitative Data Summary
While specific data for ADCs using the this compound linker is limited in publicly available literature, the following table summarizes the reported in vitro potency of the free PNU-159682 payload in various human cancer cell lines. This data can serve as a benchmark for expected potency.
| Cell Line | Cancer Type | Free PNU-159682 IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
Data sourced from publicly available information.[] The IC50/IC70 values for a full ADC will depend on the antibody, target antigen expression, and internalization rate.
IV. Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to an Antibody
This protocol outlines the general steps for conjugating the maleimide-containing drug-linker to a reduced antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP, DTT)
-
This compound drug-linker
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column equilibrated with a nitrogen-purged conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound in a minimal amount of DMSO.
-
Add the drug-linker solution to the reduced antibody at a molar ratio of 5-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and quenching agent using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Determine the DAR using HIC or reverse-phase HPLC.
-
Assess aggregation by SEC.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol describes how to assess the cytotoxic activity of the ADC on adherent cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Protocol 3: In Vitro Bystander Effect (Co-Culture) Assay
This protocol allows for the assessment of the ADC's ability to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Fluorescence microscope or high-content imager
Procedure:
-
Co-Culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to visualize the GFP-positive cells.
-
Quantify the number of viable GFP-positive (antigen-negative) cells in the treated wells compared to the untreated controls. A significant reduction in the number of GFP-positive cells indicates a bystander effect.
-
V. Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: The bystander effect of a cleavable ADC.
Caption: Experimental workflow for ADC conjugation.
References
Validation & Comparative
Harnessing PNU-159682 ADC to Overcome Chemoresistance in Cancer Models
The development of resistance to conventional chemotherapy is a significant barrier to effective cancer treatment. Antibody-Drug Conjugates (ADCs) represent a promising strategy to overcome this challenge by delivering highly potent cytotoxic agents directly to tumor cells, thereby increasing efficacy and minimizing systemic toxicity.[1][2][3] PNU-159682, a highly potent metabolite of the anthracycline nemorubicin (B1684466), has emerged as a powerful payload for ADCs due to its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound, doxorubicin.[][5][6] This guide provides a comparative analysis of PNU-159682 ADC activity, particularly in models of chemoresistance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Differentiated Approach
PNU-159682 exerts its potent anti-tumor effect through a distinct mechanism of action.[7] Upon internalization of the ADC and release of the payload, PNU-159682 intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[][8] Unlike its parent compound doxorubicin, which typically causes a G2/M phase cell cycle arrest, PNU-159682 induces a block in the S-phase.[7][9] This unique mechanism may contribute to its efficacy in tumors resistant to other DNA-damaging agents. Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response, offering potential for combination therapies with immune checkpoint inhibitors.[5][7][10] A key advantage in the context of chemoresistance is that PNU-159682 is not a substrate of common multidrug resistance (MDR) efflux transporters, a frequent mechanism of resistance to conventional chemotherapies.[11]
Comparative Efficacy in Cancer Models
PNU-159682 has demonstrated superior potency across a range of human tumor cell lines compared to conventional anthracyclines. Its efficacy extends to chemoresistant models, highlighting its potential to address unmet clinical needs.
In Vitro Cytotoxicity: PNU-159682 consistently exhibits IC70 values in the subnanomolar range (0.07-0.58 nM), making it 2,360 to 790-fold more potent than nemorubicin (MMDX) and 6,420 to 2,100-fold more potent than doxorubicin, respectively.[8] This heightened potency is critical for ADC applications, allowing for effective cell killing with a low drug-to-antibody ratio (DAR).[]
Activity in Resistant Models: A key validation of PNU-159682's potential is its activity in models with acquired resistance to other agents. Genentech developed an anti-CD22 ADC with a PNU-159682 payload (anti-CD22-NMS249) that remained effective against cell lines resistant to another CD22-targeted ADC carrying an MMAE payload.[11] This suggests that PNU-159682 can circumvent specific resistance mechanisms that affect other ADC payloads.[11]
| Compound/ADC | Target/Payload | Cell Lines | Potency (IC50) | Key Findings | Reference |
| PNU-159682 (Free Drug) | Topoisomerase II | Panel of human tumor lines | 0.07-0.58 nM (IC70) | 2,100-6,420x more potent than Doxorubicin. | [8] |
| anti-CD22-NMS249 | CD22 / PNU-159682 | BJAB.Luc, Granta-519, SuDHL4.Luc, WSU-DLCL2 | 0.01 - 0.058 nM | 2 to 20-fold more potent than pinatuzumab vedotin (MMAE payload). | [8] |
| NBE-002 | ROR1 / PNU-159682 | Triple-Negative Breast Cancer (TNBC) | Not specified | Effective in TNBC models; currently in clinical development (NCT04441099). | [5][10] |
| hCD46-19 | CD46 / PNU-159682 derivative | NSCLC and Colorectal Cancer Xenografts | Not specified | A single 1.0 mg/kg dose resulted in complete tumor regression. | [12] |
Experimental Protocols and Workflows
The validation of PNU-159682 ADC activity involves a series of in vitro and in vivo experiments designed to assess potency, specificity, and efficacy in relevant cancer models, including those selected for chemoresistance.
General Experimental Workflow:
Methodology Details:
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Protocol: Human tumor cell lines (e.g., chemoresistant and their parental counterparts) are seeded in 96-well plates. Cells are exposed to serial dilutions of the PNU-159682 ADC or comparator agents for a defined period (e.g., 1 hour), followed by a compound-free incubation period (e.g., 72 hours).[8] Cell viability is assessed using methods like the Sulforhodamine B (SRB) or MTS assay, which measure total protein or metabolic activity, respectively.[5][8]
-
-
In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of the PNU-159682 ADC in a living organism.
-
Protocol: Immunocompromised mice (e.g., SCID or NOD mice) are subcutaneously or intravenously injected with human cancer cells (e.g., MX-1 human mammary carcinoma, L1210 leukemia) to establish tumors.[][13] Once tumors reach a specified volume, mice are treated with the ADC, often via a single intravenous (i.v.) injection.[8][12] Treatment groups typically include a vehicle control, a non-targeting ADC control, and potentially an ADC with a different payload for comparison. Tumor volume and animal survival are monitored over time to assess efficacy.[12] For example, a study involving an anti-CD46-PNU-159682 ADC in NSCLC and colorectal cancer models showed complete tumor regression after a single 1.0 mg/kg dose.[12]
-
Conclusion
ADCs armed with the PNU-159682 payload demonstrate exceptional potency and, critically, maintain activity in cancer models resistant to other therapies. Its distinct S-phase arrest mechanism of action and its ability to evade common efflux pump-mediated resistance make it a highly promising cytotoxin for the development of next-generation ADCs.[7][11] The preclinical success, particularly in models of non-small cell lung, colorectal, and breast cancer, has paved the way for clinical investigation, offering a new therapeutic avenue for patients with difficult-to-treat, chemoresistant malignancies.[10][12]
References
- 1. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Driving Clinical Success in Antibody-Drug Conjugates at PEGS Boston Virtual | May 12-13 [pegsummit.com]
- 11. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. | BioWorld [bioworld.com]
- 13. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bystander Killing Effect of PNU-159682 Versus Other ADC Payloads: A Comparative Guide
For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the bystander killing effect is a critical attribute that can significantly enhance therapeutic efficacy, particularly in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander effect of the potent topoisomerase II inhibitor, PNU-159682, against other commonly used ADC payloads, supported by available experimental data and detailed methodologies.
The bystander effect refers to the ability of a cytotoxic payload, released from a target antigen-positive cancer cell, to diffuse into and eliminate adjacent antigen-negative tumor cells. This phenomenon is largely governed by the physicochemical properties of the payload, particularly its membrane permeability, as well as the characteristics of the linker used in the ADC.
Comparative Analysis of ADC Payload Bystander Effects
The following table summarizes the bystander killing potential and key physicochemical properties of PNU-159682 and other notable ADC payloads. Direct comparison of quantitative data should be approached with caution due to variations in experimental setups across different studies.
| Payload | Mechanism of Action | Bystander Effect Potential | Physicochemical Properties Influencing Bystander Effect | Quantitative Bystander Killing Data (Example) |
| PNU-159682 | DNA Topoisomerase II Inhibitor | Robust | Relatively hydrophilic (ClogP = 0.61), but demonstrates significant bystander activity.[1] | EC50: 12 ng/mL (~79.1 pM) in a co-culture of MSLN-positive NCI-N87 and MSLN-negative Jurkat cells.[2] |
| MMAE | Tubulin Inhibitor | Potent | Hydrophobic and neutral, allowing for high membrane permeability.[3][4] | EC50 values are highly dependent on the ADC and cell lines used. For example, conditioned media from an MMAE-based ADC induced bystander killing with an EC50 in the subnanomolar range.[5] |
| MMAF | Tubulin Inhibitor | Minimal to None | Hydrophilic and negatively charged at physiological pH, leading to low membrane permeability.[3] | Does not typically induce significant bystander killing.[3] |
| SN-38 | DNA Topoisomerase I Inhibitor | Potent | The active lactone form is lipophilic and can diffuse across cell membranes. The bystander effect is pH-dependent.[6] | IC50 of Sacituzumab Govitecan (delivering SN-38) in Trop-2 high cells is ~1.0-2.0 nM, with bystander effects observed in co-cultures.[6] |
| Deruxtecan (B607063) (DXd) | DNA Topoisomerase I Inhibitor | Potent | High membrane permeability.[7][8] | Trastuzumab deruxtecan (T-DXd) demonstrated effective killing of HER2-negative cells when co-cultured with HER2-positive cells.[9] |
| PBD Dimers | DNA Cross-linking Agent | Potent | Lipophilic nature allows for membrane permeability. | ADCs with PBD dimer payloads have demonstrated potent bystander killing of neighboring antigen-negative cells.[10] |
Experimental Protocols
A key experiment to quantify the bystander effect is the in vitro co-culture bystander assay. The following is a generalized protocol, with a specific example for a PNU-159682-containing ADC, NAV-001-PNU.[2][4][11]
In Vitro Co-Culture Bystander Killing Assay
Objective: To determine the cytotoxicity of an ADC towards antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cell line (e.g., NCI-N87, expressing Mesothelin [MSLN])
-
Antigen-negative cell line (e.g., Jurkat, not expressing MSLN)
-
ADC of interest (e.g., NAV-001-PNU)
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Protocol:
-
Cell Seeding:
-
Seed the antigen-negative cells (e.g., Jurkat) at an appropriate density in a 96-well plate.
-
In separate wells, seed a co-culture of antigen-positive (e.g., NCI-N87) and antigen-negative cells at a defined ratio (e.g., 1:1).
-
Include control wells with only antigen-negative cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the isotype control ADC.
-
Add the diluted ADCs to the appropriate wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells in each well relative to the untreated control.
-
Plot the percentage of viability of the antigen-negative cells against the ADC concentration in both the monoculture and co-culture settings.
-
The difference in cytotoxicity towards the antigen-negative cells between the co-culture and monoculture conditions represents the bystander killing effect.
-
Determine the EC50 value for the bystander effect from the dose-response curve of the antigen-negative cells in the co-culture.
-
Example Data for NAV-001-PNU: In a co-culture of MSLN-positive NCI-N87 cells and MSLN-negative Jurkat cells, NAV-001-PNU demonstrated a robust bystander effect with an EC50 of 12 ng/mL on the Jurkat cells.[2] In contrast, when Jurkat cells were cultured alone, the EC50 of NAV-001-PNU was greater than 750 ng/mL, highlighting the dependence of bystander killing on the presence of target cells.[2]
Visualizing Mechanisms and Workflows
Signaling Pathway of PNU-159682
PNU-159682 exerts its cytotoxic effect by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis.
Experimental Workflow for In Vitro Bystander Assay
The following diagram illustrates the key steps in a co-culture bystander effect assay.
Logical Relationship of Bystander Effect
The bystander effect is a multi-step process that is dependent on several key factors related to the ADC and the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682 ADCs vs. Other Anthracyclines: A Comparative Analysis of Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of antibody-drug conjugates (ADCs) utilizing the highly potent anthracycline derivative, PNU-159682, against conventional anthracyclines such as doxorubicin (B1662922), epirubicin, and daunorubicin (B1662515). The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of oncology.
Executive Summary
PNU-159682, a metabolite of nemorubicin, is an exceptionally potent cytotoxic agent, demonstrating significantly greater anti-tumor activity in preclinical models compared to traditional anthracyclines.[1] When incorporated into ADCs, PNU-159682 offers the potential for a wider therapeutic window, owing to its targeted delivery to cancer cells and a distinct mechanism of action that may circumvent common resistance pathways. Preclinical studies of PNU-159682-based ADCs, such as NBE-002, have shown complete tumor regression in various xenograft models at doses that are well-tolerated, suggesting a favorable therapeutic index.[2][3] In contrast, the clinical utility of conventional anthracyclines is often limited by significant dose-dependent toxicities, most notably cardiotoxicity.
Comparative Efficacy and Toxicity
The therapeutic index (TI) of an anticancer agent is a critical measure of its safety and efficacy, defined as the ratio of the maximum tolerated dose (MTD) to the effective dose. A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose that causes unacceptable toxicity.
Quantitative Comparison of Anti-Tumor Efficacy and Toxicity
The following tables summarize key preclinical data for PNU-159682 ADCs and other anthracyclines from various in vivo studies. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental models and protocols. However, they provide a valuable overview of the relative potency and tolerability of these agents.
| Drug/ADC | Cancer Model | Efficacious Dose | Outcome | MTD/Tolerated Dose | Therapeutic Index (TI) | Reference |
| PNU-159682 ADC (NBE-002) | Triple-Negative Breast Cancer (TNBC) PDX | 0.33 mg/kg | Complete tumor regression | Not explicitly stated, but well-tolerated at efficacious doses | High (inferred) | [2][3] |
| PNU-159682 ADC (hCD46-19) | NSCLC and Colorectal Cancer Models | 1.0 mg/kg | Complete tumor regression | Not explicitly stated, but well-tolerated at efficacious doses | High (inferred) | [4] |
| PNU-159682 (free drug) | Murine L1210 Leukemia | 15 µg/kg (single dose) | 29% increase in lifespan | 15 µg/kg (single i.v. dose) | ~1 | [5] |
| Doxorubicin | Human Breast Cancer Xenograft (MX-1) | Not specified, but showed moderate activity | 50-89% tumor growth inhibition | Not specified in this study | Not calculable from this data | [6] |
| Daunorubicin | Human Breast Cancer Xenograft (MX-1) | Not specified, but showed moderate activity | 50-89% tumor growth inhibition | Not specified in this study | Not calculable from this data | [6] |
| Epirubicin | Hepatocellular Carcinoma Xenograft (HepG2) | Not specified, but effective | Significant tumor growth inhibition | Not specified in this study | Not calculable from this data | [7] |
Table 1: In Vivo Efficacy and Toxicity of PNU-159682 ADCs and Other Anthracyclines. PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer. The therapeutic index is estimated based on the ratio of MTD to the effective dose.
In Vitro Cytotoxicity
PNU-159682 exhibits substantially higher in vitro cytotoxicity compared to doxorubicin across a range of human tumor cell lines.
| Cell Line | PNU-159682 IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | Fold Difference | Reference |
| A549 (Lung) | 0.07 | 450 | ~6420 | [1] |
| HT-29 (Colon) | 0.58 | 1220 | ~2100 | [1] |
| PC-3 (Prostate) | 0.12 | 640 | ~5333 | [1] |
| OVCAR-3 (Ovarian) | 0.15 | 880 | ~5867 | [1] |
| NCI/ADR-RES (Ovarian, multidrug-resistant) | 0.25 | 1600 | ~6400 | [1] |
| MX-1 (Breast) | Not provided | Not provided | - |
Table 2: Comparative In Vitro Cytotoxicity (IC70) of PNU-159682 and Doxorubicin. IC70 represents the concentration required to inhibit the growth of 70% of cells.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of PNU-159682 compared to other anthracyclines may contribute to its enhanced therapeutic index, particularly in its ADC form.
Conventional Anthracyclines
Doxorubicin, epirubicin, and daunorubicin primarily exert their cytotoxic effects through:
-
DNA Intercalation: Insertion between DNA base pairs, leading to the inhibition of DNA replication and transcription.
-
Topoisomerase II Inhibition: Stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): This leads to oxidative stress and significant cardiotoxicity.
Caption: General signaling pathway for conventional anthracyclines.
PNU-159682
While PNU-159682 also induces DNA damage, it is distinguished by its ability to cause cell cycle arrest in the S-phase, a feature not typically observed with other anthracyclines which tend to induce a G2/M block.[8] This S-phase arrest is mediated by the activation of the Chk1 signaling pathway.
Caption: PNU-159682 ADC mechanism leading to S-phase arrest.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (PNU-159682, doxorubicin, etc.) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 or IC70 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Efficacy and MTD Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and determining the maximum tolerated dose of a test agent in a xenograft mouse model.
Workflow:
Caption: General workflow for in vivo efficacy and MTD studies.
Detailed Steps:
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the test agents (e.g., PNU-159682 ADC, doxorubicin) and vehicle control via the appropriate route (e.g., intravenous injection). The dosing schedule will vary depending on the agent being tested.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Toxicity Assessment and MTD Determination: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A drug-induced body weight loss of more than 15-20% is often considered unacceptable. The MTD is defined as the highest dose that does not cause mortality or significant toxicity. Other signs of toxicity to monitor include changes in posture, activity, and fur texture.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine efficacy. The therapeutic index can be calculated by dividing the MTD by the minimum effective dose that produces a significant anti-tumor effect.
Conclusion
The available preclinical data strongly suggest that PNU-159682, when delivered as an ADC, possesses a significantly improved therapeutic index compared to conventional anthracyclines. Its extraordinary potency allows for effective anti-tumor activity at very low doses, which, combined with the targeted delivery of an ADC, minimizes systemic exposure and associated toxicities. The distinct S-phase arrest mechanism of action may also offer advantages in overcoming resistance to other DNA-damaging agents. Further clinical investigation of PNU-159682-based ADCs is warranted to validate these promising preclinical findings and to establish their role in the treatment of various cancers.
References
- 1. Inhibition of checkpoint kinase 1 following gemcitabine-mediated S phase arrest results in CDC7- and CDK2-dependent replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682: Overcoming Resistance to Conventional DNA-Damaging Agents
A comparative guide for researchers on the cross-resistance profiles of PNU-159682, a highly potent anthracycline derivative, and other DNA-damaging agents. This document provides an objective analysis of its performance against resistant cancer models, supported by experimental data and detailed methodologies.
PNU-159682 is a powerful metabolite of the anthracycline nemorubicin (B1684466) (MMDX) and functions as a highly potent cytotoxin.[][2] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which results in DNA double-strand breaks and ultimately leads to apoptosis in rapidly dividing cancer cells.[][3][4] Notably, studies have shown that PNU-159682 is significantly more potent—by several thousand-fold—than its parent compound, nemorubicin, and the widely used chemotherapeutic, doxorubicin (B1662922).[5][6] A distinguishing feature of its action is the induction of cell cycle arrest in the S-phase, unlike doxorubicin which typically causes a block in the G2/M phase.[7][8] This unique characteristic, combined with its exceptional potency, has positioned PNU-159682 as a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[7][9]
Quantitative Performance Analysis
The cytotoxic potency of PNU-159682 has been evaluated across a diverse range of human cancer cell lines and compared with other DNA-damaging agents. The data consistently demonstrates its superior activity.
Table 1: Comparative Cytotoxicity (IC70) of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC70) values, showcasing the enhanced potency of PNU-159682.
| Cell Line | Histotype | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) | PNU vs. MMDX (Fold Increase) | PNU vs. Doxorubicin (Fold Increase) |
| HT-29 | Colon Carcinoma | 0.577 | 682 | 1717 | ~1182x | ~2976x |
| A2780 | Ovarian Carcinoma | 0.390 | 308 | 1081 | ~790x | ~2772x |
| DU145 | Prostate Carcinoma | 0.128 | 302 | 823 | ~2360x | ~6430x |
| EM-2 | Leukemia | 0.081 | 163 | 363 | ~2012x | ~4481x |
| Jurkat | Leukemia | 0.086 | 155 | 291 | ~1802x | ~3384x |
| CEM | Leukemia | 0.075 | 148 | 181 | ~1973x | ~2413x |
Data sourced from Quintieri et al., 2005, and presented on MedchemExpress.[2][3]
Table 2: Comparative Cytotoxicity (IC50) of PNU-159682 vs. MMAE in Non-Hodgkin Lymphoma (NHL) Cell Lines
This table compares the IC50 values of PNU-159682 with monomethyl auristatin E (MMAE), a common ADC payload that acts as a microtubule inhibitor.
| Cell Line | PNU-159682 (nM) | MMAE (nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.10 | 0.25 |
Data sourced from Polson et al., 2015.[6]
Cross-Resistance Studies: PNU-159682 in Drug-Resistant Models
A significant advantage of PNU-159682 is its demonstrated ability to overcome resistance mechanisms that render other cytotoxic agents ineffective.[6] Studies involving non-Hodgkin lymphoma (NHL) cell lines made resistant to an anti-CD22-vc-MMAE antibody-drug conjugate have shown that this resistance is primarily driven by the upregulation of P-glycoprotein (P-gp/ABCB1/MDR1), a drug efflux pump.[6] When these resistant xenograft models were treated with an ADC carrying a PNU-159682 derivative (anti-CD22-NMS249), the agent maintained its potent antitumor efficacy.[6] This suggests that PNU-159682 is not a significant substrate for P-gp, allowing it to bypass this common mode of multidrug resistance.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the context of these cross-resistance studies.
Caption: Mechanism of action for PNU-159682 leading to S-phase arrest and apoptosis.
Caption: General experimental workflow for inducing and selecting drug-resistant cell lines.
Caption: Mechanism of drug efflux by P-glycoprotein leading to cellular resistance.
Experimental Protocols
The following section details the methodologies employed in the studies referenced, providing a framework for reproducibility.
Development of Resistant Cell Lines (In Vivo Model)
The generation of drug-resistant cell lines is a critical step in evaluating cross-resistance.[10][11][12] A common method involves the use of in vivo xenograft models.[6][10]
-
Cell Implantation: Parental tumor cell lines (e.g., NHL-derived cell lines) are implanted into immunodeficient mice (e.g., SCID mice).[6]
-
Drug Administration: Once tumors are established, mice are treated with the selected ADC (e.g., anti-CD22-vc-MMAE) at an initial therapeutic dose.
-
Dose Escalation: Treatment involves administering increasing concentrations of the ADC over time.[6] Dosing is halted when tumors no longer respond to the therapy, indicating the development of resistance.
-
Harvesting and Culture: The resistant tumors are then harvested from the mice and the cells are adapted to grow in ex vivo culture.
-
Confirmation of Resistance: The resistance of the newly established cell line is confirmed by comparing its IC50 value to that of the original parental cell line using a cell viability assay.[12]
Cell Viability / Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is frequently used to determine the cytotoxic effects of compounds on cultured cell lines.[3][13]
-
Cell Seeding: Tumor cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test compounds (e.g., PNU-159682, MMDX, Doxorubicin) for a specified duration (e.g., 1 hour).[3]
-
Incubation: After the exposure period, the drug-containing medium is removed, and cells are washed and cultured in fresh, compound-free medium for a longer period (e.g., 72 hours).[3]
-
Cell Fixation: The cells are then fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well to stain the cellular proteins.
-
Wash and Solubilization: Unbound dye is removed by washing with acetic acid. The bound stain is then solubilized with a Tris base solution.
-
Absorbance Reading: The optical density (absorbance) is read on a plate reader at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the total cellular protein mass and, therefore, the cell number.
-
Data Analysis: The IC70 or IC50 values are calculated by plotting the percentage of cell survival against the drug concentration.
Cell Cycle Analysis
Flow cytometry is used to determine the phase of the cell cycle in which a drug exerts its effects.[7][8]
-
Cell Treatment: Cancer cells are treated with the drug of interest (e.g., PNU-159682) for a defined period (e.g., 24 hours).[8]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PNU-159682 - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mal-N(Me)-C6-N(Me)-PNU-159682
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Mal-N(Me)-C6-N(Me)-PNU-159682, a potent antibody-drug conjugate (ADC) linker-payload system. Given the cytotoxic nature of the PNU-159682 payload, a derivative of the anthracycline class of chemotherapy agents, stringent adherence to these procedures is critical to ensure the safety of researchers, support staff, and the environment. PNU-159682 is known to be significantly more cytotoxic than its parent compounds, necessitating specialized handling and disposal protocols.
Core Safety and Hazard Information
The payload, PNU-159682, is classified as a hazardous substance. The Safety Data Sheet (SDS) for PNU-159682 indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Due to the high potency of ADC payloads, all waste generated from handling this compound must be treated as highly hazardous.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing |
Personal protective equipment for handling Mal-N(Me)-C6-N(Me)-PNU-159682
Essential Safety and Handling Guide for Mal-N(Me)-C6-N(Me)-PNU-159682
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent antibody-drug conjugate (ADC) payload, this compound. The information herein is focused on immediate operational guidance and disposal plans to ensure laboratory safety.
Compound Overview: this compound is a drug-linker conjugate designed for ADCs. It comprises the highly potent cytotoxic agent PNU-159682 connected to a maleimide-containing linker.[1][2] PNU-159682 is a derivative of the anthracycline nemorubicin (B1684466) and is significantly more potent than its parent compound.[][4][5] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[][6] Given the high potency and cytotoxic nature of PNU-159682, stringent handling precautions are mandatory to prevent personnel exposure.
Hazard Identification and Personal Protective Equipment
The safety protocols for this compound are primarily dictated by the hazards associated with the PNU-159682 payload. According to the Safety Data Sheet (SDS) for PNU-159682, the compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[7]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[7]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[7]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[7]
Based on these hazards and general guidelines for handling cytotoxic drugs, the following personal protective equipment (PPE) is required.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-tying chemotherapy gown with long sleeves and elastic cuffs. | Protects against splashes and contamination of personal clothing.[8] The material should be tested for resistance to chemotherapy drugs. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of the compound.[8][9] If using goggles, a face mask should also be worn. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound or if there is a risk of aerosol generation.[8] Work should be performed in a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of airborne particles.[8] |
Handling and Operational Plan
All handling of this compound, including weighing, reconstitution, and addition to conjugation reactions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize exposure risk.
Experimental Protocol: Reconstitution of this compound
-
Preparation:
-
Ensure the chemical fume hood or BSC is clean and decontaminated.
-
Gather all necessary materials: the vial of this compound, appropriate solvent (e.g., DMSO), calibrated pipettes, and waste containers.
-
Don the required PPE as specified in Table 1.
-
-
Reconstitution:
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully remove the cap in the fume hood.
-
Using a calibrated pipette, slowly add the required volume of solvent to the vial to achieve the desired concentration. Avoid splashing.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
-
Post-Reconstitution:
-
Clearly label the vial with the compound name, concentration, date, and solvent.
-
Store the reconstituted solution under the recommended conditions, typically at -20°C or -80°C for long-term storage.[10]
-
Decontaminate all surfaces and equipment used during the process.
-
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste (gloves, gowns, wipes) | Place in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container should be clearly labeled with a cytotoxic/chemotherapy waste symbol. |
| Liquid Waste (unused solutions) | Collect in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour down the drain. |
| Sharps (needles, pipette tips) | Dispose of immediately in a puncture-resistant sharps container specifically designated for cytotoxic waste. |
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Spill:
-
Alert others in the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using a chemotherapy spill kit.
-
Absorb the spill with absorbent pads.
-
Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach), then rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
Visual Guidance
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for handling this compound.
Caption: PPE selection guide for handling this cytotoxic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
